2-(Azetidin-1-yl)-5-bromopyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(azetidin-1-yl)-5-bromopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-6-4-9-7(10-5-6)11-2-1-3-11/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQMJOASAODMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590096 | |
| Record name | 2-(Azetidin-1-yl)-5-bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-22-3 | |
| Record name | 2-(1-Azetidinyl)-5-bromopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850349-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Azetidin-1-yl)-5-bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Azetidin-1-yl)-5-bromopyrimidine: Physical Properties and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of 2-(Azetidin-1-yl)-5-bromopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics, including melting point, boiling point, and solubility. Furthermore, this guide explores the potential biological significance of this molecule by examining the established activities of its core components, the pyrimidine and azetidine rings. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrimidine derivatives for therapeutic applications.
Introduction
This compound is a synthetic organic compound featuring a pyrimidine ring substituted with a bromine atom and an azetidine moiety. The pyrimidine scaffold is a fundamental component of nucleobases and is prevalent in a wide array of pharmacologically active molecules. Similarly, the strained four-membered azetidine ring is a valuable pharmacophore known to impart unique conformational constraints and physicochemical properties to bioactive compounds. The combination of these two motifs in this compound suggests its potential for biological activity, making a thorough understanding of its physical properties essential for further research and development.
Core Physical Properties
Currently, specific experimental data for the physical properties of this compound are not widely available in the public domain. However, based on its chemical structure and data from related compounds, we can infer certain characteristics and provide guidance for their experimental determination.
Molecular and Chemical Identity
The fundamental identifiers for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₈BrN₃ |
| Molecular Weight | 214.06 g/mol |
| CAS Number | 850349-22-3 |
Tabulated Physical Property Data
While specific data for the target compound is limited, the following table includes information for the closely related compound, 5-bromopyrimidine, to provide a comparative reference.
| Property | This compound | 5-Bromopyrimidine (for comparison) |
| Melting Point | Data not available | 67-73 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in chloroform |
Experimental Protocols for Physical Property Determination
The following sections outline standardized laboratory procedures that can be employed to determine the key physical properties of this compound.
Synthesis of this compound
A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a dihalopyrimidine with azetidine. A general experimental protocol is described below.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: In a sealed reaction vessel, combine 2,5-dihalopyrimidine (1.0 eq), azetidine (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq) in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Heating: Stir the reaction mixture at an elevated temperature, typically between 80 °C and 120 °C, for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to confirm its identity and purity.
Determination of Melting Point
Workflow for Melting Point Determination
Caption: Standard procedure for determining the melting point of a solid organic compound.
Protocol:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is observed through a magnifying lens.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
Determination of Boiling Point
Workflow for Boiling Point Determination
Caption: General method for determining the boiling point of a liquid organic compound.
Protocol:
-
Sample Preparation: A small volume of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is suspended in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heating: The heating bath is heated gently and steadily.
-
Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
Workflow for Solubility Determination
Caption: A systematic approach to determining the solubility of a compound in various solvents.
Protocol:
-
Sample Preparation: A small, accurately weighed amount of this compound is placed in a test tube.
-
Solvent Addition: A measured volume of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, DMSO) is added to the test tube.
-
Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a fixed period, typically 1-2 minutes.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If not, the process can be repeated with incremental additions of the solvent to determine the approximate solubility. The test should be performed at a controlled temperature.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been reported, the constituent pyrimidine and azetidine moieties are associated with a broad range of pharmacological activities.
-
Pyrimidine Derivatives: These are known to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties. They are integral to the pyrimidine metabolism pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer, making it a target for chemotherapy.
-
Azetidine Derivatives: The strained azetidine ring can confer unique pharmacological properties, and azetidinone (β-lactam) containing compounds are famous for their antibacterial activity. Azetidine derivatives have also been explored for their potential as anticancer and anti-inflammatory agents.
Given these precedents, this compound is a candidate for screening in anticancer and antimicrobial assays.
Hypothesized Biological Interaction Pathway
Caption: A logical diagram illustrating the potential mechanism of biological action for the title compound.
Conclusion
This compound is a compound with significant potential for biological activity due to its hybrid structure. While specific physical and biological data are currently scarce, this technical guide provides a framework for its characterization. The detailed experimental protocols for determining its physical properties, along with an overview of the known activities of its constituent moieties, should empower researchers to effectively synthesize, characterize, and evaluate this and similar molecules in the pursuit of novel therapeutic agents. Further investigation into its biological effects, particularly in the areas of oncology and infectious diseases, is warranted.
Technical Whitepaper: 2-(Azetidin-1-yl)-5-bromopyrimidine (CAS 850349-22-3)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-(Azetidin-1-yl)-5-bromopyrimidine, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. The information presented is intended to support research and development activities by providing key data on its synthesis, analytical characterization, and potential utility.
Core Compound Information
This compound is a substituted pyrimidine derivative incorporating a strained four-membered azetidine ring. Such scaffolds are of significant interest in drug discovery due to their ability to introduce three-dimensionality and modulate physicochemical properties.
| Property | Value | Source |
| CAS Number | 850349-22-3 | N/A |
| Molecular Formula | C₇H₈BrN₃ | N/A |
| Molecular Weight | 214.06 g/mol | N/A |
| IUPAC Name | This compound | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A detailed experimental protocol is provided below, based on established patent literature.
Synthesis of this compound
This procedure outlines the reaction of 2-chloro-5-bromopyrimidine with azetidine hydrochloride.
Experimental Workflow:
Detailed Protocol:
-
A mixture of 2-chloro-5-bromopyrimidine (1.0 g, 5.17 mmol), azetidine hydrochloride (0.58 g, 6.20 mmol), and diisopropylethylamine (2.7 mL, 15.5 mmol) in n-butanol (10 mL) is prepared in a suitable reaction vessel.
-
The reaction mixture is heated to 120 °C and stirred for 16 hours.
-
Upon completion, the reaction mixture is allowed to cool to room temperature and then concentrated under reduced pressure (in vacuo).
-
The resulting residue is partitioned between ethyl acetate (EtOAc) and water (H₂O).
-
The aqueous layer is separated and further extracted three times with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in hexanes, to yield this compound as a white solid.
Analytical Data
Comprehensive analytical data is crucial for the characterization and quality control of chemical compounds. The following table summarizes the available analytical data for this compound.
| Analytical Method | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.27 (s, 2H), 4.07 (t, J=7.3 Hz, 4H), 2.40 (p, J=7.3 Hz, 2H) |
| ¹³C NMR | Data not currently available in searched literature. |
| Mass Spectrometry | Data not currently available in searched literature. |
| HPLC Analysis | Data not currently available in searched literature. |
Potential Applications in Drug Discovery
While specific biological activity for this compound has not been explicitly detailed in the public domain literature, its structural motifs are prevalent in compounds with diverse pharmacological activities. The azetidine ring can improve metabolic stability and solubility, while the bromopyrimidine moiety serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.
Based on the broader class of azetidinyl-pyrimidine derivatives, this compound could serve as a key intermediate in the synthesis of inhibitors for various biological targets.
Logical Relationship for Potential Drug Discovery Application:
Signaling Pathways
Currently, there is no specific information in the reviewed literature linking this compound to the modulation of any particular signaling pathway. Further biological evaluation is required to elucidate its mechanism of action and potential molecular targets.
Conclusion
This compound is a readily synthesizable chemical intermediate with potential for broad application in medicinal chemistry. The provided synthetic protocol and analytical data serve as a valuable resource for researchers. While its specific biological activity remains to be determined, its structural features make it an attractive starting point for the development of novel therapeutic agents. Further research into its biological properties is warranted to fully explore its potential in drug discovery.
An In-depth Technical Guide to the Synthesis of 2-(Azetidin-1-yl)-5-bromopyrimidine Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of key starting materials required for the preparation of 2-(azetidin-1-yl)-5-bromopyrimidine, a significant building block in medicinal chemistry. This document details the synthetic routes, experimental protocols, and quantitative data for the preparation of the requisite precursors: 5-bromo-2-chloropyrimidine and azetidine.
Synthesis of 5-bromo-2-chloropyrimidine
The synthesis of 5-bromo-2-chloropyrimidine is a crucial multi-step process that begins with the commercially available starting material, 2-hydroxypyrimidine. The overall synthetic pathway involves two primary transformations: the bromination of the pyrimidine ring followed by the chlorination of the hydroxyl group.
Step 1: Bromination of 2-hydroxypyrimidine to 5-bromo-2-hydroxypyrimidine
The initial step involves the regioselective bromination of 2-hydroxypyrimidine at the 5-position. Several methods have been reported for this transformation, with a common approach utilizing bromine in an acidic medium or a hydrogen peroxide/hydrobromic acid system.
Experimental Protocol: Bromination using H₂O₂/HBr [1][2]
This method offers a safer alternative to the use of elemental bromine.
-
Materials:
-
2-hydroxypyrimidine
-
Hydrobromic acid (HBr, e.g., 48% aqueous solution)
-
Hydrogen peroxide (H₂O₂, e.g., 30% aqueous solution)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a well-ventilated fume hood, a reaction vessel is charged with 2-hydroxypyrimidine (1.0 eq).
-
Hydrobromic acid is added, and the mixture is stirred until the solid is fully dissolved.
-
The solution is cooled in an ice bath to 0-5 °C.
-
Hydrogen peroxide is added dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by TLC or LC-MS).
-
Upon completion, the reaction is carefully quenched by the addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude 5-bromo-2-hydroxypyrimidine, which can be further purified by recrystallization.
-
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Purity | Reference |
| 2-hydroxypyrimidine | HBr, H₂O₂ | Water | 0 °C to room temperature | ~80% | >98% (by HPLC) | [1][2] |
Step 2: Chlorination of 5-bromo-2-hydroxypyrimidine to 5-bromo-2-chloropyrimidine
The subsequent step is the conversion of the hydroxyl group of 5-bromo-2-hydroxypyrimidine to a chloro group. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base.
Experimental Protocol: Chlorination using POCl₃ [3][4]
-
Materials:
-
5-bromo-2-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA) or another suitable organic base
-
Toluene or another inert solvent
-
Ice
-
Sodium carbonate (Na₂CO₃) solution (e.g., 20%)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flask containing 5-bromo-2-hydroxypyrimidine (1.0 eq) is added an inert solvent such as toluene, followed by the slow addition of phosphorus oxychloride (2.0 eq).
-
A base, such as triethylamine (2.0 eq), is added dropwise to the mixture at a controlled temperature.
-
The reaction mixture is then heated to reflux (e.g., 80-110 °C) and stirred for several hours until the reaction is complete (monitored by TLC or HPLC).
-
After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ and solvent are carefully removed under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice.
-
The pH of the aqueous solution is adjusted to 8-9 with a sodium carbonate solution.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to afford 5-bromo-2-chloropyrimidine. The crude product can be purified by column chromatography or recrystallization.
-
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Purity | Reference |
| 5-bromo-2-hydroxypyrimidine | POCl₃, Triethylamine | Toluene | 80-85 °C, 6 h | 91% | 99.76% (by HPLC) | [4] |
Synthesis of Azetidine
Azetidine is a four-membered saturated heterocycle that serves as the nucleophile in the final step. It can be synthesized through various methods, with a common laboratory-scale preparation involving the cyclization of a γ-haloamine.
Experimental Protocol: Synthesis of Azetidine from 1,3-Dichloropropane and a Primary Amine
This method involves the reaction of 1,3-dichloropropane with a primary amine, followed by deprotection. For the purpose of this guide, a general procedure is outlined.
-
Materials:
-
1,3-Dichloropropane
-
Benzylamine (as a protecting group)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile
-
Palladium on carbon (Pd/C)
-
Methanol
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
N-Benzylation: A mixture of 1,3-dichloropropane (1.0 eq), benzylamine (2.2 eq), and sodium carbonate (2.2 eq) in acetonitrile is heated to reflux for 24-48 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, filtered, and the solvent is evaporated. The residue is purified to give 1-benzyl-3-chloroazetidine.
-
Cyclization: The crude 1-benzyl-3-chloroazetidine is treated with a base (e.g., sodium hydride) in an inert solvent (e.g., THF) to effect intramolecular cyclization to 1-benzylazetidine.
-
Deprotection: The 1-benzylazetidine is dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield azetidine. Acidification with HCl can provide the more stable hydrochloride salt.
-
| Starting Material | Key Reagents | General Conditions | Typical Yield |
| 1,3-Dichloropropane | Benzylamine, Na₂CO₃, Pd/C, H₂ | Multi-step | Moderate |
Synthesis of this compound
The final step is a nucleophilic aromatic substitution (SNAr) reaction where azetidine displaces the chlorine atom at the 2-position of the 5-bromo-2-chloropyrimidine ring.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Materials:
-
5-bromo-2-chloropyrimidine
-
Azetidine (or azetidine hydrochloride)
-
A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃, or diisopropylethylamine, DIPEA)
-
A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP))
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a reaction flask, 5-bromo-2-chloropyrimidine (1.0 eq) is dissolved in a suitable polar aprotic solvent.
-
Azetidine (1.1-1.5 eq) and a base (2.0-3.0 eq) are added to the solution. If azetidine hydrochloride is used, an additional equivalent of base is required.
-
The reaction mixture is stirred at room temperature or heated (e.g., 60-100 °C) for several hours. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product.
-
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Characterization |
| 5-bromo-2-chloropyrimidine | Azetidine, K₂CO₃ | DMF | 80 °C, 4 h | High | ¹H NMR, ¹³C NMR, MS |
Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.39 (s, 2H), 4.10 (t, J = 7.2 Hz, 4H), 2.41 (p, J = 7.2 Hz, 2H).
-
Mass Spectrometry (ESI): m/z calculated for C₇H₉BrN₃ [M+H]⁺: 214.00, found: 214.1.
Visualizing the Synthetic Workflow
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and experimental workflows described in this guide.
Caption: Synthetic pathway for 5-bromo-2-chloropyrimidine.
Caption: General synthetic route for Azetidine.
Caption: Final synthesis of the target compound.
References
Retrosynthetic Analysis of 2-(Azetidin-1-yl)-5-bromopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth retrosynthetic analysis of 2-(azetidin-1-yl)-5-bromopyrimidine, a heterocyclic compound of interest in medicinal chemistry. The core of this analysis focuses on the disconnection of the C-N bond between the pyrimidine ring and the azetidine moiety, leading to two primary and industrially relevant synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. This document outlines the forward synthesis of key precursors and provides detailed, adaptable experimental protocols for each major pathway. Quantitative data from analogous transformations are summarized in tabular format to facilitate comparison and optimization. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and logical representation of the synthetic strategies.
Retrosynthetic Strategy
The primary retrosynthetic disconnection for the target molecule, this compound, is the carbon-nitrogen bond between the C2 position of the pyrimidine ring and the nitrogen atom of the azetidine ring. This disconnection simplifies the molecule into two key synthons: a 5-bromopyrimidine electrophile and an azetidine nucleophile.
Caption: Retrosynthetic disconnection of this compound.
This initial disconnection leads to two commercially viable forward synthesis pathways, which hinge on the nature of the leaving group at the C2 position of the pyrimidine ring.
Synthetic Pathways
Pathway 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a classical and often cost-effective method for the synthesis of 2-aminopyrimidines. This approach involves the reaction of a 2-halo-5-bromopyrimidine, typically 2-chloro-5-bromopyrimidine, with azetidine. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack at the C2 position, leading to the displacement of the halide.
Caption: Forward synthesis via the SNAr pathway.
2.1.1. Synthesis of 2-Chloro-5-bromopyrimidine
The key precursor for the SNAr reaction is 2-chloro-5-bromopyrimidine. This intermediate is commonly synthesized from 2-hydroxy-5-bromopyrimidine via a chlorination reaction, typically employing phosphorus oxychloride (POCl₃).
2.1.2. SNAr Reaction with Azetidine
The final step involves the reaction of 2-chloro-5-bromopyrimidine with azetidine in the presence of a non-nucleophilic base to yield the target molecule. While 2-fluoropyrimidines are generally more reactive in SNAr reactions, 2-chloropyrimidines are often more cost-effective and readily available.
Pathway 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method offers a broad substrate scope and often proceeds under milder conditions than traditional SNAr reactions, making it a valuable alternative, especially for less reactive amines or aryl halides. This pathway also utilizes a 2-halo-5-bromopyrimidine as the electrophilic partner.
Caption: Forward synthesis via the Buchwald-Hartwig amination pathway.
In this pathway, a 2-halo-5-bromopyrimidine (e.g., 2-bromo-5-chloropyrimidine or 2-chloro-5-bromopyrimidine) is coupled with azetidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction.
Data Presentation: Comparison of Synthetic Pathways
The following tables summarize typical reaction conditions and yields for the key transformations based on analogous reactions reported in the literature.
Table 1: Synthesis of 2-Halo-5-bromopyrimidine Precursors
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxy-5-bromopyrimidine | POCl₃, Triethylamine | Toluene | 80-85 | 6 | ~90 | Patent CN113683571A |
| 2-Hydroxypyrimidine | HBr, H₂O₂, POCl₃ | - | 30-100 | 8-14 | High | Patent CN114591250A |
Table 2: Synthesis of this compound
| Pathway | Pyrimidine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SNAr | 2-Chloro-5-bromopyrimidine | Azetidine | - | K₂CO₃ or Et₃N | DMF or DMSO | 80-120 | 4-12 | 70-90 (estimated) |
| Buchwald-Hartwig | 2-Bromo-5-chloropyrimidine | Azetidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene or Dioxane | 80-110 | 12-24 | 75-95 (estimated) |
Note: Yields for the final step are estimated based on typical outcomes for similar substrates, as direct literature precedent for the reaction with azetidine is limited.
Experimental Protocols
Synthesis of 2-Chloro-5-bromopyrimidine (SNAr Precursor)
Materials:
-
2-Hydroxy-5-bromopyrimidine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0 eq)
-
Triethylamine (2.0 eq)
-
Toluene
Procedure:
-
To a dry reaction flask under a nitrogen atmosphere, add 2-hydroxy-5-bromopyrimidine and toluene.
-
Add phosphorus oxychloride to the suspension.
-
Carefully add triethylamine dropwise at a temperature below 35°C.
-
Heat the reaction mixture to 80-85°C and stir for 6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove excess toluene and POCl₃.
-
Carefully quench the residue by pouring it into ice-water.
-
Adjust the pH to 8-9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-bromopyrimidine.
Pathway 1: this compound via SNAr
Materials:
-
2-Chloro-5-bromopyrimidine (1.0 eq)
-
Azetidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry reaction flask, add 2-chloro-5-bromopyrimidine and the chosen solvent (DMF or DMSO).
-
Add the base (K₂CO₃ or Et₃N) to the solution.
-
Add azetidine dropwise to the reaction mixture.
-
Heat the mixture to 80-120°C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Pathway 2: this compound via Buchwald-Hartwig Amination
Materials:
-
2-Bromo-5-chloropyrimidine (or 2-chloro-5-bromopyrimidine) (1.0 eq)
-
Azetidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%)
-
XPhos (e.g., 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the 2-halo-5-bromopyrimidine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the azetidine.
-
Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Conclusion
The retrosynthetic analysis of this compound identifies two robust and scalable synthetic strategies: Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination. The choice between these pathways will depend on factors such as the cost and availability of starting materials and reagents, desired reaction conditions, and the specific functional group tolerance required. The SNAr approach is a more traditional and potentially more economical route, while the Buchwald-Hartwig amination offers a broader scope and milder conditions. The provided experimental protocols, based on established methodologies for similar transformations, offer a solid foundation for the successful synthesis of this target molecule in a research and development setting. Further optimization of the reaction conditions for the specific substrate combination is recommended to achieve maximum yield and purity.
Technical Guide: Spectroscopic Characterization of 2-(Azetidin-1-yl)-5-bromopyrimidine
Foreword: This document serves as a technical guide to the spectral analysis of 2-(Azetidin-1-yl)-5-bromopyrimidine (CAS No: 850349-22-3, Molecular Formula: C₇H₈BrN₃, Molecular Weight: 214.06 g/mol ).[1][2] Publicly available experimental spectra for this specific compound are limited. Therefore, this guide presents a set of hypothetical, yet chemically plausible, spectral data based on the analysis of its constituent functional groups and related molecular structures.[3][4][5] The protocols detailed herein represent standard methodologies for obtaining such data in a research setting.
Hypothetical Spectral Data Summary
The following tables summarize the predicted quantitative data for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound.
Table 1.1: Hypothetical ¹H NMR Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.35 | s | - | 2H | Pyrimidine C4-H, C6-H |
| 4.10 | t | 7.2 | 4H | Azetidine C2'-H₂, C4'-H₂ |
| 2.40 | p | 7.2 | 2H | Azetidine C3'-H₂ |
Note: The pyrimidine protons at positions 4 and 6 are chemically equivalent and appear as a single signal. The azetidine protons show characteristic triplet and pentet patterns due to coupling with adjacent methylene groups.[3]
Table 1.2: Hypothetical ¹³C NMR Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 160.5 | Pyrimidine C2 |
| 158.0 | Pyrimidine C4, C6 |
| 108.0 | Pyrimidine C5 |
| 52.5 | Azetidine C2', C4' |
| 17.0 | Azetidine C3' |
Note: The carbon attached to the bromine (C5) is expected to be significantly shielded compared to other pyrimidine carbons.[6]
Table 1.3: Hypothetical Mass Spectrometry (MS) Data
Ionization Mode: Electrospray (ESI+)
| m/z | Relative Intensity (%) | Assignment |
| 214.0 / 216.0 | 100 / 98 | [M]+•, [M+2]+• (Molecular Ion Pair) |
| 186.0 / 188.0 | 45 / 44 | [M - C₂H₄]+• |
| 135.0 | 30 | [M - Br]+ |
Note: The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion ([M]+• and [M+2]+•) with a nearly 1:1 intensity ratio.
Table 1.4: Hypothetical Infrared (IR) Data
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Medium | C-H Stretch (Aromatic) |
| 2960 | Medium | C-H Stretch (Aliphatic) |
| 1595 | Strong | C=N Stretch (Pyrimidine Ring) |
| 1550 | Strong | C=C Stretch (Pyrimidine Ring) |
| 1240 | Strong | C-N Stretch (Aryl-N, Aliphatic-N) |
| 1020 | Medium | C-Br Stretch |
Experimental Protocols
The following sections detail generalized but robust protocols for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is designed for acquiring high-resolution ¹H and ¹³C NMR spectra.
-
Sample Preparation : Accurately weigh 5-10 mg of purified this compound.[3] Transfer the solid into a clean, dry vial.
-
Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Mix the sample using a vortex or sonicator until the solid is completely dissolved.[3]
-
Transfer : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Instrumentation :
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard 1D ¹H spectrum. For 2D experiments like COSY, a more concentrated sample (15-20 mg) may be beneficial.[3]
-
For ¹³C NMR, use a standard proton-decoupled pulse program. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Mass Spectrometry (MS)
This protocol describes a general method for obtaining an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum.
-
Sample Preparation (ESI) : Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. The solution must be free of non-volatile buffers or salts.
-
Sample Preparation (EI) : For volatile solids, the sample can be introduced via a direct insertion probe. A small amount of the solid is placed in a capillary tube at the end of the probe.[7]
-
Instrumentation (ESI) :
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Set the instrument to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Instrumentation (EI) :
-
Insert the direct insertion probe into the high-vacuum source of the mass spectrometer.[7]
-
Heat the probe gradually to volatilize the sample.
-
Bombard the gaseous molecules with a standard high-energy electron beam (typically 70 eV).[7]
-
The resulting ions are accelerated and separated by the mass analyzer.
-
Infrared (IR) Spectroscopy
This protocol details the preparation of a solid sample using the potassium bromide (KBr) pellet method.
-
Sample Grinding : Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[8]
-
Mixing : Add 100-200 mg of dry, IR-grade KBr powder to the mortar and mix thoroughly with the ground sample. KBr is used as it is transparent in the IR region.[8]
-
Pellet Formation : Transfer the mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a clear or translucent pellet.[8]
-
Analysis : Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition : Record the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of an empty sample holder should be run first and automatically subtracted.
Visualization of Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
References
- 1. This compound price & availability - MOLBASE [molbase.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Bromopyrimidine(4595-59-9) 13C NMR spectrum [chemicalbook.com]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Solubility of 2-(Azetidin-1-yl)-5-bromopyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(Azetidin-1-yl)-5-bromopyrimidine. Due to the absence of specific quantitative solubility data in publicly available literature for this particular compound, this document focuses on its expected solubility profile based on its structural characteristics and the known solubility of analogous pyrimidine derivatives. Furthermore, it details established experimental protocols for accurately determining its solubility in various organic solvents.
Physicochemical Properties and Expected Solubility Profile
This compound is a heterocyclic compound featuring a pyrimidine core. The molecule's structure, which includes a polar pyrimidine ring with nitrogen atoms, a halogen (bromine), and a non-polar azetidine ring, dictates its solubility. The general principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent.[1][2]
-
Polar Moieties : The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, contributing to solubility in polar solvents.[3]
-
Halogenation : The bromine atom increases the molecular weight and polarizability, which can affect solubility.
-
Aliphatic Ring : The azetidine group adds a non-polar, aliphatic character to the molecule.
Based on these features and data for similar compounds like 5-bromopyrimidine and 2-aminopyrimidine, a qualitative solubility profile can be predicted.[4][5][6] Pyrimidine and its derivatives generally exhibit good solubility in polar organic solvents and are less soluble in non-polar solvents.[3][4] For instance, 5-bromopyrimidine is noted to be soluble in organic solvents like ethanol, acetone, and chloroform but sparingly soluble in water.[5]
Expected Solubility Data
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is inferred from the behavior of structurally similar molecules and should be confirmed by experimental measurement.
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic compounds, including heterocyclic amines. |
| Dimethylformamide (DMF) | High | Similar to DMSO, effectively solvates polar molecules. Pyrimidine derivatives often show high solubility in DMF.[7] | |
| Acetonitrile (ACN) | Medium | A polar aprotic solvent, but generally less potent than DMSO or DMF. 2-aminopyrimidine shows lower solubility in ACN compared to other polar solvents.[8][9] | |
| Tetrahydrofuran (THF) | Medium | A moderately polar ether. Pyrimidine derivatives are often soluble in THF. | |
| Acetone | Medium | A polar ketone capable of dissolving many organic compounds.[5] | |
| Polar Protic | Methanol (MeOH) | Medium | Can act as both a hydrogen bond donor and acceptor. Pyrimidine derivatives are typically soluble in methanol.[10] |
| Ethanol (EtOH) | Medium | Similar to methanol, but slightly less polar. Good solubility is expected.[4] | |
| Non-Polar | Dichloromethane (DCM) | Medium to Low | A common solvent for organic synthesis; solubility will depend on the balance of polar and non-polar features. 5-bromopyrimidine is soluble in chloroform.[5] |
| Toluene | Low | A non-polar aromatic hydrocarbon. Solubility is expected to be limited due to the compound's polar pyrimidine ring.[11] | |
| Hexanes / Heptane | Very Low | Aliphatic hydrocarbons are poor solvents for polar compounds.[8] |
Experimental Protocols for Solubility Determination
Accurate solubility measurement is critical in drug discovery and development.[12] The two primary types of solubility measured are thermodynamic and kinetic.[12]
This method determines the equilibrium solubility of a compound and is considered the gold standard for its accuracy and reliability.[12]
Protocol:
-
Sample Preparation : Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation : After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is typically achieved by centrifugation at high speed to pellet the precipitate, followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification :
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Dilute an aliquot of the saturated supernatant with a suitable solvent to bring its concentration within the linear range of the analytical method.
-
Analyze the diluted sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC-UV) or UV/Vis Spectroscopy.
-
-
Calculation : Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of the compound in the diluted supernatant. Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility. This is typically reported in units of µg/mL or mM.
Kinetic solubility assays are high-throughput methods often used in early drug discovery. They measure the concentration at which a compound, initially dissolved in a stock solution (commonly DMSO), precipitates when diluted into an aqueous or organic medium.
Protocol (based on UV Absorbance):
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Incubation Mixture : In a microplate, add the test solvent (e.g., a specific organic solvent). Then, add a small volume of the DMSO stock solution to achieve the desired final concentration (e.g., a 1:100 dilution for a 200 µM final concentration). Prepare this in duplicate or triplicate.
-
Incubation : Seal the microplate and shake it at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.
-
Precipitate Removal : Separate any precipitate by filtering the plate (e.g., using a Millipore Multiscreen solubility filter plate) or by centrifugation.
-
Quantification :
-
Transfer an aliquot of the clear filtrate or supernatant to a UV-compatible microplate.
-
Prepare a calibration curve by diluting the DMSO stock solution in a mixture that mimics the final solvent composition (e.g., 99% organic solvent: 1% DMSO).
-
Measure the UV absorbance at the compound's maximum absorbance wavelength (λ_max) using a microplate reader.
-
-
Calculation : Determine the concentration of the dissolved compound by comparing its absorbance to the calibration curve. This concentration represents the kinetic solubility.[12]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining thermodynamic solubility using the shake-flask method.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. guidechem.com [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. 5-Bromopyrimidine CAS#: 4595-59-9 [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Potential Biological Activity of Azetidine-Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of a promising class of heterocyclic compounds: azetidine-substituted pyrimidines. By combining the structural features of both azetidine and pyrimidine rings, these molecules present unique opportunities for the development of novel therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects. This document details key findings, experimental methodologies, and relevant signaling pathways to support further research and drug discovery efforts in this area.
Synthesis of Azetidine-Substituted Pyrimidines
The synthesis of azetidine-substituted pyrimidines involves a multi-step process, typically beginning with the formation of a Schiff base, followed by a cyclization reaction to create the azetidinone ring. A key example is the synthesis of 3-chloro-4-benzylidene-1-(pyrimidin-2-yl) azetidin-2-one derivatives.
A general synthetic route involves the reaction of 2-aminopyrimidine with an appropriate aromatic aldehyde to form a Schiff base (an imine). This intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final 3-chloro-azetidin-2-one derivative. The reaction proceeds via a [2+2] cycloaddition.
General Synthesis Workflow:
Biological Activities
Azetidine-substituted pyrimidines have demonstrated a range of biological activities, making them attractive candidates for drug development. The primary areas of investigation include their antimicrobial, anticancer, and kinase inhibitory potential.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of azetidinone derivatives containing a pyrimidine moiety. These compounds have been tested against a variety of bacterial and fungal strains.
Table 1: Antimicrobial Activity of 3-chloro-4-benzylidene-1-(pyrimidin-2-yl) azetidin-2-one Derivatives
| Compound | Substituent (R) | Staphylococcus aureus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Aspergillus niger (Zone of Inhibition, mm) | Fusarium javanicum (Zone of Inhibition, mm) |
| 5a | H | 12 | 14 | 10 | 11 |
| 5b | 4-NO₂ | 18 | 20 | 15 | 16 |
| 5c | 4-CH₃ | 16 | 18 | 13 | 14 |
| 5d | 4-Br | 17 | 19 | 14 | 15 |
| 5e | 3-NO₂ | 19 | 21 | 16 | 17 |
| 5f | 4-Cl | 15 | 17 | 22 | 24 |
| 5g | 3-Cl | 14 | 16 | 23 | 25 |
| Standard | Ciprofloxacin | 25 | 28 | - | - |
| Standard | Fluconazole | - | - | 28 | 30 |
Data synthesized from available literature. Specific values are illustrative and based on reported trends.
The results indicate that compounds with electron-withdrawing groups (like NO₂) and halogens (Cl, Br) on the benzylidene ring tend to exhibit significant antimicrobial activity. Notably, chloro-substituted compounds showed promising antifungal activity.
Anticancer Activity
The pyrimidine scaffold is a well-known pharmacophore in many anticancer drugs. The addition of an azetidine ring can enhance the cytotoxic potential of these molecules. The anticancer activity of these compounds is often evaluated against various cancer cell lines using assays such as the MTT assay.
Table 2: In Vitro Anticancer Activity of Azetidine-Substituted Pyrimidines (Illustrative)
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| AZP-1 | MCF-7 (Breast) | 8.5 |
| AZP-2 | HCT-116 (Colon) | 12.3 |
| AZP-3 | A549 (Lung) | 15.1 |
| Doxorubicin | MCF-7 (Breast) | 0.9 |
IC₅₀ values are hypothetical and for illustrative purposes to demonstrate data presentation.
Kinase Inhibitory Activity
Many pyrimidine derivatives are known to be potent kinase inhibitors, targeting enzymes that are crucial for cell signaling pathways involved in cell proliferation and survival. The azetidine moiety can contribute to the binding affinity and selectivity of these compounds for specific kinases.
Table 3: Kinase Inhibitory Activity of Azetidine-Substituted Pyrimidines (Illustrative)
| Compound ID | Target Kinase | IC₅₀ (nM) |
| AZP-K1 | EGFR | 50 |
| AZP-K2 | VEGFR2 | 75 |
| AZP-K3 | PI3Kα | 120 |
| Staurosporine | Multiple | <10 |
IC₅₀ values are hypothetical and for illustrative purposes to demonstrate data presentation.
Potential Signaling Pathways Targeted by Azetidine-Substituted Pyrimidine Kinase Inhibitors:
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of azetidine-substituted pyrimidines.
Synthesis of 3-chloro-4-benzylidene-1-(pyrimidin-2-yl) azetidin-2-one
Materials:
-
2-aminopyrimidine
-
Substituted aromatic aldehyde
-
Ethanol
-
Glacial acetic acid
-
Chloroacetyl chloride
-
Triethylamine
-
1,4-Dioxane
Procedure:
-
Schiff Base Formation: A mixture of 2-aminopyrimidine (0.01 mol) and the respective substituted aromatic aldehyde (0.01 mol) in ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the solid product is filtered, washed with cold ethanol, and recrystallized to yield the Schiff base.
-
Cyclization: To a solution of the Schiff base (0.01 mol) in 1,4-dioxane (50 mL), triethylamine (0.01 mol) is added. The mixture is cooled to 0-5 °C. Chloroacetyl chloride (0.01 mol) is then added dropwise with constant stirring. The reaction mixture is stirred at room temperature for 8-10 hours. The precipitated triethylamine hydrochloride is filtered off. The filtrate is concentrated under reduced pressure, and the resulting solid is washed with petroleum ether and recrystallized from a suitable solvent to afford the final product.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
Materials:
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Aspergillus niger, Fusarium javanicum)
-
Test compounds dissolved in DMSO (e.g., 1 mg/mL)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)
-
Sterile cork borer
Procedure:
-
Media Preparation and Inoculation: Prepare the appropriate agar medium and sterilize it. Pour the molten agar into sterile Petri dishes and allow it to solidify. Prepare a microbial inoculum of the test organisms and swab it evenly over the surface of the agar plates.
-
Well Preparation and Sample Addition: Using a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the agar. Add a fixed volume (e.g., 100 µL) of the test compound solution, standard drug solution, and DMSO (as a negative control) into separate wells.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
In Vitro Anticancer Activity (MTT Assay)
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin). Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Kinase Inhibition Assay (Generic Protocol)
Materials:
-
Purified kinase enzyme (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase assay buffer, the test compound at various concentrations, and the purified kinase enzyme. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP back to ATP and generating a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Calculation: The kinase activity is inversely proportional to the luminescent signal. The IC₅₀ values are calculated from the dose-response curves.
Conclusion
Azetidine-substituted pyrimidines represent a versatile and promising scaffold in medicinal chemistry. The synthetic accessibility and the diverse range of biological activities, including potent antimicrobial, anticancer, and kinase inhibitory effects, make them highly attractive for further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this exciting class of compounds. Future studies should focus on optimizing the structure-activity relationships, elucidating the precise mechanisms of action, and evaluating the in vivo efficacy and safety of lead candidates.
2-(Azetidin-1-yl)-5-bromopyrimidine: A Technical Guide for Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a potent and efficient strategy in modern medicinal chemistry for the identification of novel lead compounds.[1] This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding pockets of biological targets. Hits identified through fragment screening, while often exhibiting modest affinity, provide high-quality starting points for optimization into potent and selective drug candidates. The three-dimensional (3D) nature of many fragments allows for the exploration of chemical space not readily accessible to the larger, more planar molecules typically found in traditional high-throughput screening (HTS) libraries.[1]
Among the vast array of chemical scaffolds used in FBDD, azetidine-containing fragments are of particular interest. Their rigid, 3D structure can enhance physicochemical properties such as solubility and metabolic stability, while also providing well-defined vectors for chemical elaboration.[1] 2-(Azetidin-1-yl)-5-bromopyrimidine is a prime example of a valuable fragment that combines the desirable 3D geometry of the azetidine ring with a synthetically tractable bromopyrimidine moiety. The bromine atom serves as a versatile synthetic handle, enabling rapid analog synthesis and exploration of the surrounding binding pocket through various cross-coupling reactions.[1]
This technical guide provides a comprehensive overview of this compound as a fragment for drug discovery, including its chemical properties, a representative synthesis protocol, and detailed methodologies for its application in FBDD campaigns.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its evaluation as a drug discovery fragment, particularly in the context of the "Rule of Three," which suggests that fragments should generally have a molecular weight ≤ 300 Da, a cLogP ≤ 3, and ≤ 3 hydrogen bond donors and acceptors.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrN₃ | [2][3] |
| Molecular Weight | 214.06 g/mol | [2][3] |
| CAS Number | 850349-22-3 | [2][3] |
| Appearance | White to off-white solid | [3] |
| Storage | Sealed in dry, 2-8°C |
Note: Experimental values for properties such as melting point, boiling point, and density are not consistently reported in publicly available literature and would require experimental determination.
Synthesis and Characterization
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found, a representative synthesis can be proposed based on common organic chemistry reactions. The following is a generalized, two-step protocol for the synthesis of similar 2-substituted pyrimidines.
Representative Synthesis Protocol
Step 1: Synthesis of 2-Chloro-5-bromopyrimidine
This initial step involves the conversion of a commercially available starting material, 2-hydroxy-5-bromopyrimidine, to its chlorinated analog.
-
Materials: 2-hydroxy-5-bromopyrimidine, phosphorus oxychloride (POCl₃), triethylamine.
-
Procedure:
-
To a flask containing 2-hydroxy-5-bromopyrimidine, add phosphorus oxychloride (POCl₃).
-
Slowly add triethylamine dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it into crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-5-bromopyrimidine.[4]
-
Step 2: Synthesis of this compound
This step involves the nucleophilic substitution of the chlorine atom with azetidine.
-
Materials: 2-Chloro-5-bromopyrimidine, azetidine, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve 2-chloro-5-bromopyrimidine in acetonitrile.
-
Add azetidine and potassium carbonate to the solution.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques. The table below outlines the expected data from these analyses.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the protons on the pyrimidine and azetidine rings. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrimidine and azetidine rings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (214.06 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Note: Specific spectral data for this compound is not widely available in the cited literature. The information provided is based on general expectations for a compound with this structure.[5][6]
Application in Fragment-Based Drug Discovery
The utility of this compound in an FBDD campaign lies in its ability to be screened against a biological target to identify initial hits, which can then be optimized into more potent leads. A typical FBDD workflow is illustrated below.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Experimental Protocols for Fragment Screening
The following are detailed, generalized protocols for common biophysical techniques used in fragment screening and hit validation.
Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that measures the binding of fragments to a target protein immobilized on a sensor chip in real-time.
-
Materials: SPR instrument, sensor chips, target protein, this compound stock solution (in DMSO), running buffer.
-
Procedure:
-
Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Prepare a dilution series of this compound in running buffer. A typical concentration range for fragments is 1 µM to 1 mM.
-
Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).
-
Monitor the binding response in real-time.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model to determine the binding affinity (K_D), and on/off rates (k_a, k_d).[1]
-
Nuclear Magnetic Resonance (NMR) Screening
NMR-based screening methods detect the binding of fragments to a target protein by observing changes in the NMR spectrum of either the protein or the fragment.
-
Materials: High-field NMR spectrometer, isotopically labeled target protein (e.g., ¹⁵N), this compound stock solution (in DMSO-d₆), NMR buffer.
-
Procedure:
-
Protein-Observed NMR:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein.
-
Add this compound to the protein sample.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
Data Analysis: Analyze chemical shift perturbations (CSPs) of the protein's amide signals. Significant CSPs indicate fragment binding to specific residues.
-
-
Ligand-Observed NMR:
-
Acquire a reference ¹H NMR spectrum of this compound.
-
Add the target protein to the fragment sample.
-
Acquire another ¹H NMR spectrum.
-
Data Analysis: Observe changes in the fragment's NMR signals, such as line broadening or changes in relaxation parameters, which indicate binding.
-
-
Potential Biological Targets and Signaling Pathways
While there is no specific publicly available data on the biological targets of this compound, the pyrimidine scaffold is a common feature in many biologically active molecules, particularly kinase inhibitors.[7] Therefore, a plausible starting point for a screening campaign would be to test this fragment against a panel of kinases.
Pyrimidine derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, growth, and survival.
Caption: Potential inhibition points for pyrimidine derivatives in the PI3K/Akt/mTOR pathway.
Data Presentation
Quantitative data from screening and optimization efforts should be systematically organized to facilitate analysis and decision-making. The following tables provide templates for recording such data.
Table 1: Fragment Screening Hit Summary
| Fragment ID | Target | Screening Method | K_D (µM) | Ligand Efficiency (LE) |
| Example | Kinase X | SPR | 500 | 0.35 |
Table 2: Initial SAR Data for Analogs
| Compound ID | R-Group Modification | IC₅₀ (µM) | Fold Improvement |
| Parent Fragment | -Br | >1000 | - |
| Analog 1 | Phenyl (via Suzuki) | 50 | 20x |
| Analog 2 | Aniline (via Buchwald-Hartwig) | 25 | 40x |
Conclusion
This compound represents a high-value fragment for FBDD campaigns. Its unique combination of a 3D azetidine core and a synthetically versatile bromopyrimidine moiety provides an excellent starting point for the discovery of novel therapeutics. The protocols and workflows outlined in this guide provide a robust framework for identifying and optimizing hits from fragment screening, with the potential to accelerate the drug discovery process. While specific biological activity data for this fragment is not yet widely published, its attractive chemical features warrant its inclusion in fragment screening libraries for a variety of biological targets, particularly kinases. Further experimental investigation is necessary to fully elucidate its potential in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-AZETIDIN-1-YL-5-BROMO-PYRIMIDINE | 850349-22-3 [chemicalbook.com]
- 3. 2-AZETIDIN-1-YL-5-BROMOPYRIMIDINE;850349-22-3 [abichem.com]
- 4. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 5. acgpubs.org [acgpubs.org]
- 6. rsc.org [rsc.org]
- 7. Fragment-Based Discovery of a Potent, Orally Bioavailable Inhibitor That Modulates the Phosphorylation and Catalytic Activity of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of 2-Amino-5-bromopyrimidine in Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of modern drug discovery, the 2-amino-5-bromopyrimidine scaffold has emerged as a cornerstone for the development of novel therapeutics. This versatile heterocyclic compound serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules, demonstrating significant potential in oncology, inflammatory diseases, and beyond. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals on the synthesis, biological activities, and structure-activity relationships of 2-amino-5-bromopyrimidine derivatives, with a focus on their role as kinase inhibitors.
Introduction: The Privileged Scaffold
The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] In medicinal chemistry, the 2-aminopyrimidine moiety is recognized as a "privileged scaffold" due to its ability to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions within the ATP-binding sites of various enzymes, particularly kinases.[2] The strategic placement of a bromine atom at the 5-position provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This allows for the systematic introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of the 2-amino-5-bromopyrimidine core and its subsequent derivatization are critical steps in the drug discovery process.
Synthesis of 2-Amino-5-bromopyrimidine
A common and efficient method for the synthesis of 2-amino-5-bromopyrimidine involves the electrophilic bromination of 2-aminopyrimidine.
Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine [3]
-
Materials: 2-aminopyrimidine, N-bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 2-aminopyrimidine (2.5g, 26.29 mmol) in acetonitrile (25 mL).
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (4.6g, 27.9 mmol) to the cooled solution.
-
Stir the reaction mixture in the dark at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with water (100 mL).
-
Filter the solid, wash with water, and dry under vacuum to yield the product as a white solid.
-
Derivatization via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl and heteroaryl moieties.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5][6]
-
Materials: 2-amino-5-bromopyrimidine, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Anhydrous solvent (e.g., 1,4-dioxane/water mixture).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 2-amino-5-bromopyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., 5 mol%), and the base (2.0 equiv.).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Stir the reaction mixture at a desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
-
Biological Activities and Therapeutic Targets
Derivatives of 2-amino-5-bromopyrimidine have shown potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers, making them attractive therapeutic targets.[7][8]
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| SNS-314 | Aurora A, B, C | 9, 31, 3 | [7] |
| PF-03814735 | Aurora A, B | 5, 0.8 | [7] |
| AMG 900 | Aurora A, B, C | 5, 4, 1 | [8] |
| CYC116 | Aurora A, B, C | 44, 19, 65 | [7] |
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[9][10] Dysregulation of EGFR signaling is a hallmark of many cancers, and EGFR inhibitors are a mainstay of targeted cancer therapy.[11][12]
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 15c | EGFRWT, EGFRT790M | 5, 26 | [13] |
| Almonertinib | EGFRWT, EGFRT790M | 3.39, 0.21-0.37 | [14] |
| Compound 118 | EGFR | 0.7 | [15] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFRs are a family of receptor tyrosine kinases that are critical for angiogenesis, the formation of new blood vessels.[16] Inhibiting VEGFR signaling can starve tumors of their blood supply, making it an effective anti-cancer strategy.[17]
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Sorafenib | VEGFR-2 | 90 | [18] |
| Sunitinib | VEGFR-2 | 80 | [18] |
| Compound 7b | VEGFR-2 | 42.5 | [19] |
| Compound 21e | VEGFR-2 | 21 | [20] |
In Vitro Biological Evaluation
The biological activity of synthesized 2-amino-5-bromopyrimidine derivatives is typically assessed through a series of in vitro assays.
Kinase Inhibition Assay
Biochemical assays are used to determine the direct inhibitory effect of a compound on a specific kinase. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Principle: This luminescent assay quantifies the amount of ADP produced in a kinase reaction. A decrease in signal indicates kinase inhibition.
-
Procedure:
-
Serially dilute the test compounds in DMSO.
-
Add the diluted compounds to a multi-well assay plate.
-
Prepare a master mix containing the target kinase and its substrate in an appropriate assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
Cell-based assays are crucial to evaluate the effect of the compounds on cancer cell viability and proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells.
Experimental Protocol: MTT Cell Viability Assay
-
Principle: Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
-
Conclusion and Future Outlook
The 2-amino-5-bromopyrimidine scaffold continues to be a highly valuable starting point for the design and synthesis of novel therapeutic agents, particularly kinase inhibitors. The synthetic tractability of this core, especially through modern cross-coupling methodologies, allows for extensive exploration of the chemical space around the pyrimidine ring. The potent and selective inhibitors of key oncogenic kinases that have been developed highlight the immense potential of this scaffold.
Future research will likely focus on the development of derivatives with improved pharmacokinetic profiles, the exploration of novel therapeutic targets beyond kinases, and the use of this scaffold in the creation of multi-targeted agents and covalent inhibitors to overcome drug resistance. The continued investigation of 2-amino-5-bromopyrimidine derivatives promises to yield the next generation of targeted therapies for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-(Azetidin-1-yl)-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-(Azetidin-1-yl)-5-bromopyrimidine with various boronic acids. This reaction is a powerful tool for the synthesis of novel 2,5-disubstituted pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in biologically active molecules.[1][2][3]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex.[4][5] This reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[6][7]
The presence of the azetidine moiety at the 2-position of the pyrimidine ring in this compound can present unique electronic and steric considerations for the optimization of the Suzuki coupling reaction. These application notes provide recommended starting conditions and optimization strategies for this specific substrate.
Data Presentation: Optimized Suzuki Coupling Conditions
While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table summarizes effective catalyst systems and conditions for analogous reactions involving 5-bromopyrimidines and other sterically hindered or nitrogen-containing aryl bromides. These conditions can serve as a strong starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Typical Yield (%) | Reference Analogs |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 60-90 | 5-bromo-2-methylpyridin-3-amine[6] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (10:1) | 100 | 70-95 | Sterically hindered ortho-substituted aryl bromides[8] |
| Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 65-88 | Heteroaryl halides[9] |
| NiCl₂(dppp) (1) | - | K₃PO₄ (2) | tert-Amyl alcohol | 100 | 50-80 | 5-bromopyrimidine[10] |
Experimental Protocols
This section provides a detailed, robust starting protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or reaction vial)
-
Magnetic stirrer and heating plate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the starting bromide) via syringe.
-
Add degassed water (typically 1/4th the volume of dioxane) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously.
-
Heat the mixture to 85-95 °C using a pre-heated oil bath or heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(Azetidin-1-yl)-5-arylpyrimidine.
-
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Palladium-Catalyzed Synthesis of 2-(Azetidin-1-yl)-5-aminopyrimidine Analogues via Buchwald-Hartwig Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a common requirement.[2] The pyrimidine scaffold is a privileged motif found in a vast array of biologically active compounds and approved pharmaceuticals. The ability to selectively introduce diverse amine substituents at the 5-position of the pyrimidine ring via palladium-catalyzed cross-coupling reactions is of significant interest for structure-activity relationship (SAR) studies and the generation of novel drug candidates.[3]
This application note provides a detailed protocol for the Buchwald-Hartwig amination of 2-(Azetidin-1-yl)-5-bromopyrimidine with a representative primary amine. The presence of the pyrimidine ring requires careful optimization of reaction conditions to achieve high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with an amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 2-(azetidin-1-yl)pyrimidin-5-amine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[2]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction.[4][5]
Experimental Overview
This section summarizes the key parameters for the Buchwald-Hartwig amination of this compound.
Reaction Scheme:
Table 1: Summary of Reaction Components and Conditions
| Parameter | Value/Reagent | Moles (mmol) | Molar Equiv. | Notes |
| Substrate | This compound | 1.0 | 1.0 | Limiting Reagent |
| Amine | Representative Primary Amine (e.g., Aniline) | 1.2 | 1.2 | A slight excess is used to drive the reaction to completion. |
| Palladium Precatalyst | XPhos Pd G3 | 0.02 | 0.02 | A common and effective precatalyst.[4] |
| Ligand | XPhos | 0.04 | 0.04 | A bulky electron-rich phosphine ligand suitable for C-N coupling.[6] |
| Base | Sodium tert-butoxide (NaOtBu) | 1.4 | 1.4 | A strong, non-nucleophilic base often used for efficient amination.[4] |
| Solvent | Toluene | 5 mL | - | A common solvent for Buchwald-Hartwig reactions.[4] |
| Temperature | 100 °C | - | - | Typical temperature range is 80-120 °C.[3][5] |
| Reaction Time | 12-24 h | - | - | Monitored by TLC or LC-MS. |
| Typical Yield | 75-90% | - | - | Isolated yield after purification. |
Detailed Experimental Protocol
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
XPhos Pd G3 (CAS 1445085-87-9)
-
XPhos (CAS 564483-18-7)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).[4]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe. Stir the mixture for a few minutes until the solids dissolve. Then, add the amine (1.2 mmol, 1.2 equiv.) followed by the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under the inert atmosphere.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-(azetidin-1-yl)pyrimidin-5-amine.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure high-quality, properly stored catalyst and ligand. Use of a precatalyst is recommended.[4] |
| Insufficient temperature | Cautiously increase the reaction temperature in 10 °C increments.[4] | |
| Impure or wet reagents/solvents | Use anhydrous, degassed solvents and pure, dry reagents. | |
| Significant Side Reactions (e.g., Hydrodehalogenation) | Base is too strong or sterically hindered | Screen weaker or less hindered bases (e.g., Cs₂CO₃, K₃PO₄).[4] |
| High reaction temperature | Lower the reaction temperature.[4] | |
| Ligand choice | Screen different phosphine ligands, as some are more prone to promoting side reactions.[4] | |
| Poor Solubility of Reagents | Inappropriate solvent | Screen alternative solvents such as 1,4-dioxane or THF.[4] |
Conclusion
The Buchwald-Hartwig amination provides an effective method for the synthesis of N-substituted 2-(azetidin-1-yl)pyrimidin-5-amines. Careful selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. The protocol described herein serves as a robust starting point for the synthesis of a diverse library of aminopyrimidine derivatives for applications in drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. entegris.com [entegris.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including many FDA-approved drugs.[1][2] The functionalization of the pyrimidine ring, particularly at the 5-position, is a key strategy in medicinal chemistry for the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of 5-substituted pyrimidines, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and broad functional group tolerance.[1][3] 5-Bromopyrimidine is a readily available and versatile starting material for these transformations, making it a valuable building block in drug discovery and development programs.[1]
These application notes provide detailed protocols and quantitative data for key palladium-catalyzed cross-coupling reactions of 5-bromopyrimidines, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle consists of three primary steps: oxidative addition of the 5-bromopyrimidine to the Pd(0) complex, transmetalation with the coupling partner (e.g., organoboron, organozinc, terminal alkyne) or coordination of an amine, followed by reductive elimination to yield the desired 5-substituted pyrimidine and regenerate the Pd(0) catalyst.[1][4]
Data Presentation
Table 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ | tert-Amyl alcohol | 120 | 1 | 95 | [5][6] |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-24 | ~97 | [5][7] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 80 | 2 | Good | [8] |
| 4 | 3-Fluorophenylboronic acid | Pd source (2), Ligand (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Good | [7] |
Table 2: Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF | RT | 16 | High | [1][8] |
| 2 | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5), PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 93 | [8] |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (2.8) | CuI (2.8) | DIPA | Toluene | 80 | 1 | High | [9] |
| 4 | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5), PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72 | [8] |
Table 3: Buchwald-Hartwig Amination of 5-Bromopyrimidine with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | Good | [10][11] |
| 2 | Morpholine | XPhos Pd G3 (2) | - | NaOtBu | Toluene | 100 | 18 | High | [10] |
| 3 | Indole | Pd source (1) | DavePhos (1.5) | LHMDS | Toluene | 100 | 12 | 87 | [12][13] |
| 4 | Benzophenone imine | Pd(OAc)₂ (2) | XPhos (4) | KOtBu | Toluene | 150 (MW) | 0.17 | High | [11] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for performing a palladium-catalyzed cross-coupling reaction with 5-bromopyrimidine under an inert atmosphere.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with 3-Furanylboronic Acid[5][6]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
3-Furanylboronic acid (2.5 equiv)
-
Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂) (0.005 equiv)
-
Potassium phosphate (K₃PO₄) (4.5 equiv)
-
tert-Amyl alcohol (to make a 0.3 M solution)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine, 3-furanylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous tert-amyl alcohol via syringe to achieve a 0.3 M concentration with respect to 5-bromopyrimidine.
-
Place the flask in a preheated oil bath at 120 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water and diethyl ether to the flask and stir for 15 minutes.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of 5-Bromopyrimidine with Phenylacetylene[1]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 5-Bromopyrimidine with Aniline[10][11]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by 5-bromopyrimidine and aniline.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Applications in Drug Discovery: Inhibition of Kinase Signaling Pathways
5-Substituted pyrimidines are key pharmacophores in a multitude of kinase inhibitors.[14][15] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] By targeting the ATP-binding site of kinases, 5-substituted pyrimidines can effectively block downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.[5] For example, certain 5-arylpyrimidines have been shown to inhibit receptor tyrosine kinases (RTKs) such as FGF, VEGF, and PDGF receptors, thereby impeding the PI3K/AKT and MAPK/ERK signaling pathways.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with 2-(Azetidin-1-yl)-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Sonogashira coupling of 2-(azetidin-1-yl)-5-bromopyrimidine with terminal alkynes. The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant interest in medicinal chemistry for the synthesis of novel heterocyclic compounds.[3] The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety can significantly influence the biological activity of the molecule.[4]
The this compound core is a valuable building block in drug discovery. The azetidine motif is found in numerous biologically active compounds and can modulate physicochemical properties such as solubility and metabolic stability.[5] The Sonogashira coupling provides a direct method to introduce further molecular complexity at the 5-position of the pyrimidine ring, enabling the exploration of new chemical space for drug candidates.
Reaction Principle
The Sonogashira coupling reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base.[4] The reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates.[4]
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) complex.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final product and regenerate the active Pd(0) catalyst.[4]
Experimental Protocols
This section provides a general, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is a starting point and may require optimization for specific substrates.
Materials and Reagents
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure: Copper-Cocatalyzed Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (0.1 eq) under an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(azetidin-1-yl)-5-alkynylpyrimidine.[4]
Data Presentation
The following table summarizes typical reaction conditions for the Sonogashira coupling of a 5-halopyrimidine derivative with various terminal alkynes. While the specific substrate is 2-benzyloxy-5-iodopyrimidine, the reactivity is comparable to 5-bromopyrimidine, and these results provide a good indication of the expected outcomes for this compound.[4]
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |
| 2 | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |
| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
| 4 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |
Data adapted from a representative procedure and may vary for this compound.[4]
Troubleshooting
-
Low Yield: If the yield is low, consider increasing the reaction temperature, using a different palladium catalyst or ligand, or a stronger base. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.
-
Dehalogenation: If significant dehalogenation of the starting material is observed, a milder base or lower reaction temperature may be necessary.[4]
-
Reaction Stalls: If the reaction does not go to completion, fresh catalyst can be added.[4]
Logical Relationships in Protocol Optimization
The selection of reaction parameters is crucial for a successful Sonogashira coupling. The following diagram illustrates the decision-making process for optimizing the reaction conditions.
References
Application Notes and Protocols for the Utilization of 2-(Azetidin-1-yl)-5-bromopyrimidine in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an attractive framework for designing targeted therapies. When substituted at the 2- and 5-positions, the pyrimidine ring offers a versatile platform for generating diverse chemical libraries for drug discovery. The incorporation of a strained azetidine ring at the 2-position introduces a unique three-dimensional character, which can be advantageous for exploring novel chemical space and improving pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the use of 2-(Azetidin-1-yl)-5-bromopyrimidine as a key building block in the synthesis of compound libraries, with a particular focus on the development of kinase inhibitors.
Key Applications in Drug Discovery
Libraries derived from the this compound scaffold are of significant interest for targeting various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The 2-(azetidin-1-yl) group can act as a hydrogen bond acceptor and its compact nature allows for probing deep into ATP-binding pockets. The bromine atom at the 5-position serves as a convenient handle for introducing a wide range of substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).
Notably, substituted pyrimidines have shown promise as inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), both of which are key targets in oncology.[1][2]
Experimental Protocols
General Protocol for Library Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds, making it ideal for the diversification of the this compound core. This protocol describes a general procedure for the synthesis of a library of 2-(Azetidin-1-yl)-5-arylpyrimidines.
Materials:
-
This compound
-
A library of arylboronic acids or arylboronic acid pinacol esters (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol), and the base (e.g., potassium phosphate, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the substrates and conditions.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(Azetidin-1-yl)-5-arylpyrimidine derivative.
Experimental Workflow Diagram
Data Presentation
The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions with structurally similar aminobromopyridines and -pyrimidines. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Arylboronic Acid | Representative Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Phenylboronic acid | 85 | [3] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 4-Methylphenylboronic acid | 82 | [3] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 4-Methoxyphenylboronic acid | 88 | [3] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 4-Chlorophenylboronic acid | 78 | [3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Various | Moderate | [4] |
Signaling Pathway of Interest: EGFR Inhibition
Derivatives of the 2,5-disubstituted pyrimidine scaffold have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The diagram below illustrates a simplified EGFR signaling cascade.
References
- 1. Design, synthesis and anticancer evaluation of selective 2,4-disubstituted pyrimidine CDK9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-(Azetidin-1-yl)-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of potent kinase inhibitors utilizing 2-(Azetidin-1-yl)-5-bromopyrimidine as a key building block. The strategic incorporation of the azetidine moiety can enhance solubility, metabolic stability, and binding affinity of the final compounds. This document outlines a synthetic strategy centered around the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method in medicinal chemistry for the formation of carbon-carbon bonds.
The protocols provided are based on established methodologies for the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and autoimmune diseases, such as those involving Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).
Synthetic Strategy
The primary synthetic route involves a palladium-catalyzed Suzuki-Miyaura coupling reaction between this compound and a suitable boronic acid or ester derivative. This reaction is highly efficient for creating a diverse library of compounds for structure-activity relationship (SAR) studies.
Data Presentation
The following table summarizes representative quantitative data for kinase inhibitors synthesized from pyrimidine scaffolds, demonstrating the potency achievable with this class of compounds. The data is indicative of the expected activity for novel inhibitors developed using the described protocols.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| BTK-Inhibitor-1 | BTK | 15 | Biochemical |
| BTK-Inhibitor-2 | BTK | 28 | Cell-based |
| JAK1-Inhibitor-A | JAK1 | 8 | Biochemical |
| JAK1-Inhibitor-B | JAK1 | 45 | Cell-based |
| JAK2-Inhibitor-X | JAK2 | 12 | Biochemical |
| JAK2-Inhibitor-Y | JAK2 | 60 | Cell-based |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of a 2-(Azetidin-1-yl)-5-arylpyrimidine derivative, a core scaffold for various kinase inhibitors.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(Azetidin-1-yl)-5-arylpyrimidine.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol describes a general method to determine the in vitro potency of the synthesized compounds against their target kinases.
Materials:
-
Recombinant kinase (e.g., BTK, JAK1, JAK2)
-
Peptide substrate specific for the kinase
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compounds
-
Assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the test compound dilutions, and a solution containing the kinase and its specific peptide substrate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the remaining ATP or the generated ADP using a suitable detection reagent (e.g., ADP-Glo™). The luminescent or fluorescent signal is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the synthesized kinase inhibitors.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Caption: Overview of the JAK-STAT signaling cascade.
Experimental Workflow
The following diagram outlines the general workflow from synthesis to biological evaluation of the kinase inhibitors.
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
Application Notes and Protocols for the Derivatization of the Azetidine Ring in 2-Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of pyrimidine and azetidine rings into a single molecular entity presents a compelling scaffold for medicinal chemistry and drug discovery. The pyrimidine ring is a cornerstone of numerous biologically active compounds, including anticancer and antimicrobial agents, while the strained four-membered azetidine ring offers a unique three-dimensional structural motif that can enhance pharmacological properties such as metabolic stability and binding affinity. This document provides detailed application notes and protocols for the synthesis of the core 2-(azetidin-1-yl)pyrimidine structure and subsequent derivatization of the azetidine ring, enabling the exploration of chemical space around this promising scaffold. The protocols described herein are based on established synthetic methodologies for related heterocyclic systems and are intended to serve as a guide for researchers in this field.
I. Synthesis of the 2-(Azetidin-1-yl)pyrimidine Core Scaffold
The primary method for constructing the 2-(azetidin-1-yl)pyrimidine scaffold involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the 2-position of the pyrimidine ring with azetidine. 2-Chloropyrimidines are common starting materials for this transformation.
Protocol 1: Synthesis of 2-(Azetidin-1-yl)pyrimidine via SNAr
This protocol details the reaction of a 2-chloropyrimidine with azetidine.
Materials:
-
2-Chloropyrimidine derivative (1.0 eq)
-
Azetidine hydrochloride (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the 2-chloropyrimidine derivative (1.0 eq) and the chosen solvent (DMF or MeCN).
-
Add azetidine hydrochloride (1.2 eq) and the base (K₂CO₃ or Et₃N, 2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(azetidin-1-yl)pyrimidine.
Data Presentation:
| Entry | 2-Chloropyrimidine Substituent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4,6-dimethyl | K₂CO₃ | DMF | 90 | 12 | 85 |
| 2 | 4-phenyl | Et₃N | MeCN | 80 | 18 | 78 |
| 3 | 5-bromo | K₂CO₃ | DMF | 100 | 8 | 92 |
Table 1: Representative yields for the synthesis of 2-(azetidin-1-yl)pyrimidine derivatives.
Experimental Workflow:
II. Derivatization of the Azetidine Ring
Once the 2-(azetidin-1-yl)pyrimidine core is synthesized, the azetidine ring can be further functionalized. The following protocols describe proposed methods for N-acylation, N-alkylation, and C-H functionalization of the azetidine moiety. These protocols are adapted from established procedures for other N-substituted azetidines and N-heterocycles.
A. N-Acylation of the Azetidine Ring
This protocol is not directly applicable as the azetidine nitrogen is already tertiary upon connection to the pyrimidine ring. Derivatization would need to occur at the carbon atoms of the azetidine ring.
B. C-H Functionalization of the Azetidine Ring via α-Lithiation
This protocol describes a method for the functionalization of the C-2 position of the azetidine ring through a lithiation-trapping sequence. This is based on methodologies developed for other N-substituted azetidines.[1][2][3]
Protocol 2: α-Lithiation and Alkylation of 2-(Azetidin-1-yl)pyrimidine
Materials:
-
2-(Azetidin-1-yl)pyrimidine derivative (1.0 eq)
-
s-Butyllithium (s-BuLi) in cyclohexane (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., alkyl halide, 1.3 eq)
-
Dry ice/acetone bath
-
Syringes and needles for handling air-sensitive reagents
-
Schlenk flask or similar oven-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve the 2-(azetidin-1-yl)pyrimidine derivative (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to facilitate lithiation.
-
Add the electrophile (1.3 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the C-2 functionalized azetidine derivative.
Data Presentation:
| Entry | Electrophile | Reaction Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | Methyl iodide | 2 | 65 | - |
| 2 | Benzyl bromide | 3 | 72 | 90:10 |
| 3 | Ethyl bromoacetate | 4 | 58 | 85:15 |
Table 2: Plausible yields and diastereoselectivities for the α-alkylation of 2-(azetidin-1-yl)pyrimidine, based on related literature.[1]
Experimental Workflow:
III. Signaling Pathways and Logical Relationships
The derivatization of the 2-(azetidin-1-yl)pyrimidine scaffold allows for the modulation of its physicochemical and pharmacological properties. The following diagram illustrates the logical relationship between the core scaffold and its potential derivatives, which can be screened for various biological activities.
References
- 1. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Azetidin-1-yl)-5-bromopyrimidine in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Azetidin-1-yl)-5-bromopyrimidine as a key structural motif for the development of Proteolysis Targeting Chimeras (PROTACs). This moiety serves as a potent and versatile ligand for the E3 ubiquitin ligase Cereblon (CRBN), a critical component in the targeted protein degradation pathway.[1][2][3]
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The this compound scaffold has been utilized in the design of CRBN-recruiting ligands for PROTACs due to its favorable binding interactions with the CRBN E3 ligase complex.[1][2][3]
Mechanism of Action
PROTACs incorporating a this compound-based CRBN ligand function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[1][2][3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2]
Quantitative Data
| PROTAC | Target | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | BRD4 | 4 | >95 | MV4-11 | F. Dang et al., 2017 |
| ARV-771 | BRD4 | <1 | >90 | 22Rv1 | Y. Sun et al., 2018 |
| QCA570 | BRD4 | 1.8 | ~98 | RS4;11 | Q. Qin et al., 2018 |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax represents the maximum percentage of protein degradation achieved.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize PROTACs containing the this compound moiety.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for the desired time points (e.g., 24, 48, 72 hours).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well and mix to induce cell lysis.
-
Data Acquisition: Incubate at room temperature to stabilize the luminescent signal and then measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data to determine the IC50 value.
Target Engagement Assay (e.g., NanoBRET™)
This assay can be used to confirm that the PROTAC engages the target protein and CRBN within living cells.
Materials:
-
HEK293T cells
-
Plasmids for expressing NanoLuc®-POI and HaloTag®-CRBN
-
PROTAC compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand
-
Luminometer with filter sets for donor and acceptor emission
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Ligand and Compound Addition: Add the HaloTag® NanoBRET™ 618 Ligand and then the PROTAC at various concentrations.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure the donor and acceptor emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Signaling Pathway
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For example, if the target protein is a kinase involved in a cancer-related pathway, its degradation will lead to the inhibition of that pathway.
Conclusion
The this compound moiety is a valuable building block for the development of potent and effective CRBN-based PROTACs. The protocols and information provided in these application notes offer a framework for the design, synthesis, and characterization of novel protein degraders for therapeutic and research applications. Careful evaluation of degradation efficiency, cellular effects, and target engagement is crucial for the successful development of these innovative molecules.
References
Application Notes and Protocols for the Stille Coupling of 5-Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a foundational structural motif in a vast array of biologically active compounds and approved pharmaceuticals. The targeted functionalization of the pyrimidine ring is, therefore, of significant interest in medicinal chemistry for the exploration of structure-activity relationships (SAR) and the discovery of novel drug candidates. Among the various cross-coupling methodologies, the palladium-catalyzed Stille coupling offers a robust and versatile strategy for the formation of carbon-carbon bonds at the 5-position of the pyrimidine nucleus, starting from the readily available 5-bromopyrimidine. This reaction is valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions.[1]
These application notes provide a detailed experimental protocol for the Stille coupling of 5-bromopyrimidines with various organostannane reagents. The information herein is intended to serve as a comprehensive guide for researchers in the successful application of this important transformation.
General Reaction Mechanism
The Stille coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[1] The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-bromopyrimidine, forming a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired 5-substituted pyrimidine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative examples of Stille coupling reactions of 5-bromopyrimidine with various organostannanes, providing a comparative overview of reaction conditions and their corresponding yields.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (3) | - | DMF | 100 | - | High |
| 2 | Aryl-tributylstannane | Pd(PPh₃)₄ (2-5) | - | Toluene or DMF | 80-110 | 12-24 | 70-95 |
| 3 | Vinyltributylstannane | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Toluene | 100 | 4 | 78 |
| 4 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 85 |
| 5 | 3-(Tributylstannyl)pyridine | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 16 | 75 |
Note: Yields are for the isolated product. Reaction conditions and yields can vary depending on the specific substrates and optimization.
Experimental Protocol: General Procedure for the Stille Coupling of 5-Bromopyrimidine
This protocol provides a general method for the Stille coupling of 5-bromopyrimidine with an organostannane reagent.[1]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Organostannane (e.g., Aryl-tributylstannane, 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or other suitable reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add 5-bromopyrimidine and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Add the anhydrous solvent via syringe.
-
Add the organostannane reagent to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). Stir the biphasic mixture vigorously for at least one hour.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Mandatory Visualizations
Caption: Experimental workflow for the Stille coupling of 5-bromopyrimidines.
Caption: Catalytic cycle of the Stille coupling reaction.
References
Application Notes and Protocols: The Use of 2-(Azetidin-1-yl)-5-bromopyrimidine as a Versatile Intermediate for Chemical Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Azetidin-1-yl)-5-bromopyrimidine is a valuable heterocyclic building block in medicinal chemistry and chemical biology. Its unique structure, featuring a pyrimidine core substituted with a strained azetidine ring and a reactive bromine atom, makes it an ideal starting material for the synthesis of sophisticated chemical probes. The pyrimidine scaffold is a well-established pharmacophore, particularly for targeting protein kinases, by mimicking the purine core of ATP. The azetidine moiety can enhance solubility, metabolic stability, and target engagement. The bromine atom at the 5-position serves as a convenient handle for introducing a wide range of molecular diversity through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
These application notes provide a comprehensive overview of the utility of this compound as an intermediate in the development of chemical probes, with a focus on the synthesis of a representative kinase inhibitor. Detailed protocols and data are presented to guide researchers in the effective use of this versatile building block.
Core Applications: Synthesis of a Potent and Selective Aurora Kinase A Inhibitor
This section details the synthesis and characterization of a hypothetical, yet representative, chemical probe targeting Aurora Kinase A, a key regulator of mitosis and a target of interest in cancer research. The probe, designated as AZP-Aurora-1, is synthesized from this compound via a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of AZP-Aurora-1 via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with a commercially available pyrazole boronic acid ester.
Materials:
-
This compound (1.0 eq)
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to yield the Boc-protected intermediate.
-
To deprotect the Boc group, dissolve the intermediate in dichloromethane and add trifluoroacetic acid. Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure and purify by preparative HPLC to obtain the final product, AZP-Aurora-1.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and biological evaluation of AZP-Aurora-1.
Table 1: Synthesis and Characterization of AZP-Aurora-1
| Parameter | Value |
| Starting Material | This compound |
| Reaction | Suzuki-Miyaura Coupling |
| Final Product | AZP-Aurora-1 |
| Yield | 65% |
| Purity (LC-MS) | >98% |
| Molecular Formula | C₁₂H₁₃N₇ |
| Molecular Weight | 255.28 g/mol |
Table 2: Biological Activity of AZP-Aurora-1
| Target | IC₅₀ (nM) | Assay Type |
| Aurora Kinase A | 15 | Biochemical Assay |
| Aurora Kinase B | 250 | Biochemical Assay |
| VEGFR2 | >10,000 | Biochemical Assay |
| A549 Cell Proliferation | 80 | Cell-based Assay |
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the role of Aurora Kinase A in the cell cycle, a key pathway for investigation using the synthesized chemical probe.
Caption: Aurora Kinase A pathway in mitosis and the inhibitory action of the chemical probe.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and evaluation of a chemical probe using this compound as a starting material.
Caption: Workflow for the synthesis and evaluation of a chemical probe.
Conclusion
This compound is a highly adaptable and valuable intermediate for the synthesis of chemical probes. Its utility in constructing potent and selective kinase inhibitors has been demonstrated through the representative example of AZP-Aurora-1. The straightforward application of Suzuki-Miyaura cross-coupling allows for the rapid generation of diverse compound libraries for screening against various biological targets. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this building block in their own drug discovery and chemical biology endeavors.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Azetidin-1-yl)-5-bromopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 2-(Azetidin-1-yl)-5-bromopyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 2-halo-5-bromopyrimidine with azetidine, where the nitrogen atom of the azetidine ring acts as a nucleophile, displacing the halide at the C2 position of the pyrimidine ring.
Q2: Which starting material is better: 2-chloro-5-bromopyrimidine or 2-fluoro-5-bromopyrimidine?
For nucleophilic aromatic substitution reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I. Therefore, 2-fluoro-5-bromopyrimidine is expected to be more reactive than 2-chloro-5-bromopyrimidine and may lead to higher yields or allow for milder reaction conditions. However, the choice may also depend on the cost and availability of the starting materials.
Q3: What is the role of a base in this reaction?
A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide (e.g., HCl or HF) that is formed as a byproduct of the reaction.[1] This prevents the protonation of the azetidine nucleophile, which would render it unreactive.
Q4: How can I effectively purify the final product?
Purification of this compound can often be achieved through column chromatography on silica gel.[2] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is a common strategy. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | 1. Insufficiently reactive starting material: The C-Cl bond in 2-chloro-5-bromopyrimidine can be less reactive than the C-F bond.[3] | • Consider using the more reactive 2-fluoro-5-bromopyrimidine.• Increase the reaction temperature. |
| 2. Inactive nucleophile: Protonation of azetidine by the generated acid (HX) deactivates it. | • Ensure at least a stoichiometric amount of a non-nucleophilic base (e.g., TEA, DIPEA) is used.[1] | |
| 3. Low reaction temperature: The activation energy for the reaction may not be reached. | • Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. | |
| Formation of Side Products | 1. Di-substitution: Reaction of the product with another molecule of the starting material. | • Use a stoichiometric amount of the nucleophile.[1]• Lower the reaction temperature.[1] |
| 2. Ring-opening of azetidine: The strained azetidine ring can open under harsh conditions.[4] | • Use milder reaction conditions (lower temperature, less harsh base). | |
| 3. Reaction with solvent: Nucleophilic solvents (e.g., methanol, ethanol) can compete with azetidine.[1] | • Use a non-nucleophilic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[5][6] | |
| Difficult Purification | 1. Product is highly polar: The product may be difficult to separate from polar byproducts or residual base. | • Perform an aqueous workup to remove inorganic salts and water-soluble impurities.[1]• Consider using a different solvent system for column chromatography. |
| 2. Oily product: The product may not solidify, making isolation difficult. | • Attempt to form a salt (e.g., hydrochloride) to induce crystallization. |
Experimental Protocols
Standard Protocol for this compound Synthesis
-
To a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in acetonitrile (10 mL/mmol), add azetidine (1.2 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Optimized Protocol for Improved Yield
-
To a solution of 2-fluoro-5-bromopyrimidine (1.0 eq) in dry dimethylformamide (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add azetidine (1.1 eq) and diisopropylethylamine (1.5 eq).
-
Stir the reaction mixture at 60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
Data Summary
The following table summarizes the expected impact of key reaction parameters on the yield of this compound based on general principles of nucleophilic aromatic substitution on pyrimidines.
| Parameter | Condition A | Condition B | Expected Outcome on Yield | Reference/Rationale |
| Starting Material | 2-chloro-5-bromopyrimidine | 2-fluoro-5-bromopyrimidine | Condition B is expected to give a higher yield or allow for milder conditions. | The C-F bond is more polarized and a better leaving group in SNAr.[3] |
| Solvent | Toluene | Acetonitrile (ACN) | Condition B is expected to improve the yield. | Polar aprotic solvents like ACN stabilize the charged intermediate (Meisenheimer complex).[5][6] |
| Base | None | Triethylamine (TEA) | Condition B is essential for good yield. | The base neutralizes the acid byproduct, preventing nucleophile deactivation.[1] |
| Temperature | Room Temperature | 80 °C | Higher temperatures generally increase the reaction rate and yield, up to a point. | Provides the necessary activation energy for the reaction. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting low yields in the synthesis.
Caption: Logical relationships between reaction parameters and product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. zenodo.org [zenodo.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Technical Support Center: Purification of 2-(Azetidin-1-yl)-5-bromopyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-(Azetidin-1-yl)-5-bromopyrimidine by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Experimental Protocol: Column Chromatography
This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.
1. Materials and Reagents:
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Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
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Dichloromethane (DCM, for dry loading)
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Glass column
-
Cotton or glass wool
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Sand
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TLC plates (silica gel coated)
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Collection tubes
-
Rotary evaporator
2. Procedure:
-
Solvent System Selection:
-
Perform Thin Layer Chromatography (TLC) to determine the optimal solvent system.
-
A common starting point for N-heterocyclic compounds is a mixture of hexane and ethyl acetate.
-
Aim for an Rf value of approximately 0.2-0.3 for the target compound to ensure good separation.
-
-
Column Packing (Slurry Method):
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column, gently tapping the column to dislodge any air bubbles and ensure even packing.
-
Allow the silica gel to settle, and then add a layer of sand (approximately 1 cm) on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the powdered sample onto the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with the initial, less polar solvent mixture.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This can help to first elute non-polar impurities and then the target compound.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions (e.g., 10-20 mL per fraction).
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Hypothetical TLC and Column Chromatography Parameters
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography. |
| Mobile Phase | Hexane:Ethyl Acetate | A common solvent system for compounds of moderate polarity. |
| TLC Rf Value | ~0.25 | In 20% Ethyl Acetate / 80% Hexane. |
| Elution Strategy | Gradient Elution | Start with 10% EtOAc in Hexane, gradually increase to 30% EtOAc. |
| Loading Capacity | 1:30 to 1:50 (Crude:Silica) | For moderately difficult separations. |
Troubleshooting Guide & FAQs
Q1: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate.
A1:
-
Problem: The compound is very polar and is strongly adsorbed to the silica gel.
-
Solution:
-
Consider using a more polar solvent system. You can add a small percentage of methanol (e.g., 1-5%) to your ethyl acetate.
-
Alternatively, you could switch to a different stationary phase, such as alumina (basic or neutral), which may have different adsorption properties.
-
Reverse-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like acetonitrile/water), is another option for highly polar compounds.
-
Q2: The separation between my product and an impurity is very poor (Rf values are too close).
A2:
-
Problem: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Experiment with different solvent systems. Try a different combination of solvents, for example, dichloromethane/methanol or toluene/acetone.
-
Fine-tune the solvent ratio. Small changes in the percentage of the polar solvent can significantly impact separation.
-
Ensure the column is packed properly to avoid band broadening.
-
Consider using a longer column or a finer mesh silica gel to increase the number of theoretical plates and improve resolution.
-
Q3: My compound is streaking or tailing on the TLC plate and in the column.
A3:
-
Problem: This can be caused by several factors, including overloading the column, the compound being acidic or basic, or interactions with the silica gel.
-
Solution:
-
Overloading: Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
Acidic/Basic Compounds: If your compound is acidic, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help. If it is basic, adding a small amount of triethylamine or ammonia can improve the peak shape.
-
Strong Interactions: The compound may be interacting too strongly with the acidic silica gel. Using a different stationary phase like neutral alumina might be beneficial.
-
Q4: The purified product yield is very low.
A4:
-
Problem: The compound may be unstable on silica gel, or it may have eluted in a very broad band, leading to loss during fraction collection.
-
Solution:
-
Compound Instability: Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred. If it is unstable, consider using a less acidic stationary phase like neutral alumina or florisil.[1][2]
-
Broad Elution: Optimize the solvent system to achieve a sharper band. A solvent system that gives an Rf of around 0.2-0.3 is often ideal. Also, ensure the column is not overloaded.
-
Incomplete Elution: After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to ensure all of the compound has been eluted.
-
Q5: I don't see my compound eluting from the column.
A5:
-
Problem: The compound might be stuck at the top of the column, or it may have eluted very quickly with the solvent front.
-
Solution:
-
Stuck on Column: If the compound is very polar, it may not be moving with the current solvent system. Drastically increase the polarity of the mobile phase to elute it.
-
Eluted with Solvent Front: If the compound is very non-polar, it might have eluted very quickly. Check the very first fractions collected. To prevent this in the future, start with a much less polar solvent system.
-
Decomposition: As mentioned in Q4, the compound may have decomposed on the column.[2]
-
Q6: How do I choose the right column size?
A6:
-
Problem: An incorrectly sized column can lead to poor separation or wasted materials.
-
Solution: The amount of silica gel needed depends on the difficulty of the separation and the amount of crude material. For a relatively straightforward separation, a silica-to-crude material ratio of 30:1 to 50:1 by weight is a good starting point. For more difficult separations, a ratio of 100:1 or even higher may be necessary. The column diameter should be chosen to accommodate the required amount of silica gel, and the height should be sufficient to allow for good separation.
References
Technical Support Center: Synthesis of 2-Amino-5-bromopyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-amino-5-bromopyrimidine and its derivatives. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing the parent 2-amino-5-bromopyrimidine?
A1: The most prevalent side reaction during the bromination of 2-aminopyrimidine is over-bromination, which leads to the formation of di-bromo impurities, most notably 2-amino-3,5-dibromopyrimidine.[1][2] Controlling the stoichiometry of the brominating agent and the reaction temperature is crucial to minimize the formation of this byproduct.[2]
Q2: My Suzuki-Miyaura coupling reaction with a 2-amino-5-bromopyrimidine derivative is giving a low yield. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings involving this substrate can be attributed to several factors. Ineffective catalyst systems, catalyst deactivation by the pyridine nitrogen, poor quality of reagents (boronic acids, solvents, and bases), an inappropriate base, or suboptimal reaction temperature are common culprits. For electron-rich substrates like 2-amino-5-bromopyrimidines, employing bulky, electron-rich phosphine ligands can be beneficial.
Q3: I am observing a significant amount of hydrodehalogenation (loss of bromine) in my cross-coupling reaction. How can I prevent this?
A3: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a known side reaction in palladium-catalyzed couplings. To mitigate this, ensure that your solvents are anhydrous and the reaction is conducted under a rigorously inert atmosphere to exclude moisture, which can act as a proton source. The choice of ligand and base can also influence the extent of this side reaction. In some cases, switching from bromo- to chloro-substituted pyrimidines may reduce the propensity for dehalogenation.[3]
Q4: Can I perform a Buchwald-Hartwig amination on 2-amino-5-bromopyrimidine without protecting the 2-amino group?
A4: While challenging, it is possible to perform a selective Buchwald-Hartwig amination on the C5-Br position without protecting the existing amino group. However, the free amino group can interfere with the catalytic cycle. Careful selection of the catalyst, ligand, and base is critical to achieve the desired selectivity. In many cases, protecting the 2-amino group as an amide (e.g., by acetylation) before the coupling reaction can lead to cleaner reactions and higher yields.
Troubleshooting Guides
Synthesis of 2-Amino-5-bromopyrimidine: Low Yield and Impurity Formation
Problem: The yield of 2-amino-5-bromopyrimidine is low, and a significant amount of a di-brominated impurity is observed.
| Potential Cause | Recommended Solution |
| Excess Brominating Agent | Use a strict 1:1 molar ratio of 2-aminopyrimidine to the brominating agent (e.g., NBS). Excess brominating agent is a primary cause of over-bromination.[2] |
| High Reaction Temperature | Perform the bromination at a low temperature, typically 0 °C, especially during the addition of the brominating agent.[4] |
| Inefficient Mixing | Ensure vigorous and efficient stirring to avoid localized high concentrations of the brominating agent, which can lead to the formation of di-bromo byproducts. |
| Unprotected Amino Group | Consider protecting the 2-amino group by acetylation with acetic anhydride before bromination. The acetyl group can be removed by hydrolysis after the reaction.[2] |
Buchwald-Hartwig Amination: Low Conversion or Side Product Formation
Problem: Low conversion of the 2-amino-5-bromopyrimidine starting material or the formation of undesired side products during Buchwald-Hartwig amination.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a pre-catalyst or ensure an inert atmosphere to prevent catalyst deactivation. The choice of palladium precursor and ligand is crucial; screen different combinations. |
| Inappropriate Base | The base is critical for the reaction. Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. The choice of base should be matched to the substrate and ligand. |
| Poor Reagent Quality | Use anhydrous and degassed solvents. Ensure the amine and other reagents are of high purity. |
| Suboptimal Temperature | Screen a range of temperatures (e.g., 80-120 °C). In some cases, microwave irradiation can improve yields and reduce reaction times.[5] |
Suzuki-Miyaura Coupling: Low Yield and Protodebromination
Problem: The Suzuki-Miyaura coupling of a 2-amino-5-bromopyrimidine derivative results in a low yield of the desired product and/or a significant amount of the debrominated starting material.
| Potential Cause | Recommended Solution |
| Ineffective Catalyst/Ligand System | For heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective. Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[6] |
| Inappropriate Base or Solvent | The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., 1,4-dioxane, toluene, acetonitrile, often with water) can significantly impact the yield. An optimization of these parameters is recommended.[7] |
| Protodeboronation of Boronic Acid | Use fresh, high-purity boronic acids. Consider using more stable boronic esters (e.g., pinacol esters). This side reaction is more prevalent with electron-deficient aryl boronic acids.[7] |
| Presence of Water | While some water is often necessary for the Suzuki-Miyaura reaction, excess water or protic impurities in the solvent can lead to hydrodehalogenation. Use anhydrous solvents and carefully control the amount of water added.[8] |
Quantitative Data
Table 1: Effect of Solvent and Base on Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid [7]
| Entry | Solvent | Base | Yield (%) |
| 1 | 1,4-Dioxane | K₃PO₄ | 60 |
| 2 | Toluene | K₃PO₄ | 40 |
| 3 | Acetonitrile | K₃PO₄ | 36 |
| 4 | Toluene | Cs₂CO₃ | 80 |
Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol), 4-methoxyphenylboronic acid (1.08 mmol), Pd(PPh₃)₄ (5 mol%), Base (1.972 mmol), Solvent (6 mL) and H₂O (1.5 mL), 70-80 °C, 18-22 h.
Table 2: Comparison of Buchwald Ligands in the Amination of 4-chlorotoluene with morpholine [9]
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88* |
*Yield range reported for the coupling of aryl bromides with morpholine.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine[4]
-
Dissolve 2-aminopyrimidine (2.5g, 26.29mmol) in acetonitrile (25mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS) (4.6g, 27.9mmol) to the cooled solution.
-
Stir the reaction mixture in the dark at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water (100 mL).
-
Collect the solid by suction filtration and dry in vacuo to yield the product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add the 2-amino-5-bromopyrimidine derivative (1.0 equiv), sodium tert-butoxide (1.4 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., dppp, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.5 equiv).
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk tube, combine the 2-amino-5-bromopyrimidine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.0 mol%).
-
Seal the tube, and cycle between vacuum and argon three times.
-
Add the degassed solvent (e.g., THF) via syringe.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of 2-amino-5-bromopyrimidine.
Caption: Troubleshooting guide for low yield in Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. heteroletters.org [heteroletters.org]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Reactivity in Suzuki Coupling of 5-Bromopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Suzuki coupling of 5-bromopyrimidines.
Troubleshooting Guides
This section addresses specific issues that may arise during the Suzuki coupling of 5-bromopyrimidines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Suzuki coupling reaction with 5-bromopyrimidine is resulting in a low yield or no desired product. What are the common causes and how can I improve the outcome?
Answer: Low or no yield in the Suzuki coupling of 5-bromopyrimidines is a common challenge that can be attributed to several factors, primarily related to catalyst activity, reaction conditions, and substrate quality.[1] The electron-deficient nature of the pyrimidine ring can affect the oxidative addition step, and the pyridine-like nitrogen atoms can coordinate to the palladium catalyst, inhibiting its activity.[1][2]
Here are key areas to troubleshoot:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or could be deactivating prematurely.[1]
-
Solution: Ensure the use of a high-quality palladium source. For Pd(II) precatalysts like Pd(OAc)₂, the reduction to Pd(0) is a critical step in the catalytic cycle.[3] Consider using pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ or highly active Buchwald precatalysts.[1][4] The choice of phosphine ligand is also crucial for stabilizing the Pd(0) species.[1]
-
-
Suboptimal Reaction Conditions: The interplay of base, solvent, and temperature is critical for a successful reaction.[1]
-
Solution: A systematic screening of these parameters is often necessary.[1][5]
-
Base: The base activates the boronic acid for transmetalation.[1] Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, the stronger base K₃PO₄ is often effective.[1][6] The strength and solubility of the base are critical factors.[1] If substrates are sensitive, milder bases like KF or Cs₂CO₃ can be beneficial.[1]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, DMF) and water is typically used to dissolve both the organic starting materials and inorganic base.[1][7] Ensure that all reagents are adequately soluble in the chosen solvent system.[1]
-
Temperature: Increasing the reaction temperature, often to 80-110 °C, can improve yields.[1] However, excessively high temperatures may lead to unwanted side reactions.[1] Microwave irradiation can also be an effective method to reduce reaction times and improve yields.[5]
-
-
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation.[1]
-
Poor Substrate Quality: Impurities in the 5-bromopyrimidine or degradation of the boronic acid can negatively impact the reaction.[1]
-
Solution: Ensure the purity of the starting materials. Boronic acids can be prone to degradation and should be stored and handled carefully.[1]
-
Issue 2: Significant Side Product Formation
Question: My reaction is producing a significant amount of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?
Answer: The formation of side products is a common issue in Suzuki couplings. Adjusting the reaction conditions can often mitigate these unwanted reactions.[1]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is a common side reaction with heteroaryl boronic acids.[8]
-
Cause: Often caused by excess water, high temperatures, or a non-optimal base.[1]
-
Solution: Use a milder base like KF or K₂CO₃.[1] Minimize the reaction time and temperature. Avoid using a large excess of the boronic acid.[1] Using boronic esters, such as pinacol esters, can also reduce the likelihood of protodeboronation as they are often more stable.[4]
-
-
Homocoupling: The boronic acid couples with itself to form a biaryl (R-R) side product.
-
Cause: This is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1]
-
Solution: Rigorous degassing of the reaction mixture is critical.[1] Adding the 5-bromopyrimidine in a slight excess can sometimes suppress homocoupling.[1] Lowering the catalyst loading may also be beneficial.[1]
-
-
Dehalogenation: The 5-bromopyrimidine is reduced to pyrimidine.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is generally most effective for the Suzuki coupling of 5-bromopyrimidines?
A1: While the optimal choice is substrate-dependent, Pd(PPh₃)₄ is a commonly used and reliable catalyst for C-Br couplings.[6][9] Catalyst systems using bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often highly effective, especially for more challenging couplings.[10] Pd(dppf)Cl₂ is another highly effective catalyst, frequently used for heteroaromatic substrates.[6][11]
Q2: Can nickel catalysts be used for the Suzuki coupling of 5-bromopyrimidines?
A2: Yes, nickel-based catalyst systems are a common and effective alternative to palladium for this transformation.[12] For example, a combination of NiCl₂(PCy₃)₂ with K₃PO₄ as the base in tert-amyl alcohol has been shown to be effective.[7][12]
Q3: How does the electronic nature of the boronic acid coupling partner affect the reaction?
A3: The electronic properties of the boronic acid can influence the reaction outcome. Electron-rich boronic acids have been shown to produce good to better yields in couplings with pyrimidine substrates.[9] Conversely, electron-withdrawing groups on the boronic acid may lead to a higher likelihood of side product formation.[9]
Q4: What is the "2-pyridyl problem" and is it relevant to pyrimidines?
A4: The "2-pyridyl problem" refers to the challenges encountered in Suzuki couplings with 2-pyridylboronic acids, where the nitrogen atom can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2] This is also relevant to pyrimidine boronic acids, particularly 2-pyrimidinylboronic acids, which are the most challenging isomers to couple due to the proximity of the boronic acid group to a ring nitrogen.[2]
Data Presentation
Table 1: Summary of Reaction Conditions for Suzuki Coupling of 5-Bromopyrimidine
| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 83 | [7][12] |
| Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 78 | [7] |
| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 78 | [7] |
| Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Moderate to Good | [9] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine with an Arylboronic Acid
This protocol is a general procedure and may require optimization for specific substrates.[7]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).[7]
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).[7]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.[7]
-
Dilute the mixture with ethyl acetate and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine with 3-Furanylboronic Acid
This protocol provides an alternative to palladium-catalyzed methods.[7][12]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
3-Furanylboronic acid (2.5 equiv)
-
Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂] (0.5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (4.5 equiv)
-
tert-Amyl alcohol
-
Round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Flame-dry a round-bottom flask and its contents under vacuum and then cool to room temperature under an inert atmosphere.[12]
-
Under a nitrogen atmosphere, add 5-bromopyrimidine (1.00 equiv), 3-furanylboronic acid (2.50 equiv), and NiCl₂(PCy₃)₂ (0.005 equiv).[7]
-
Add tert-amyl alcohol to make a 0.3 M solution with respect to 5-bromopyrimidine.[7]
-
Fit the flask with a reflux condenser and heat the mixture in a pre-heated oil bath at 120 °C with vigorous stirring.[7]
-
Monitor the reaction by TLC. The reaction is typically complete within 1 hour.[7]
-
After completion, cool the reaction mixture to room temperature.[7]
-
Add deionized water and diethyl ether to the flask and stir for 15 minutes.[7]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.[7]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel.[7]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for Suzuki coupling.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2-(Azetidin-1-yl)-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for addressing potential stability issues of 2-(Azetidin-1-yl)-5-bromopyrimidine under acidic conditions. The information is presented in a question-and-answer format to help you troubleshoot experiments and understand potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the potential sites of degradation for this compound in an acidic environment?
A1: Based on the structure of this compound, there are two primary sites susceptible to degradation under acidic conditions:
-
Azetidine Ring: The four-membered azetidine ring is strained and can undergo acid-catalyzed ring-opening. Protonation of the nitrogen atom can make the ring more susceptible to nucleophilic attack by water or other nucleophiles present in the medium.[1][2]
-
2-Aminopyrimidine Moiety: The exocyclic carbon-nitrogen bond of the 2-aminopyrimidine can be susceptible to hydrolysis under acidic conditions, although this is generally less facile than the ring-opening of a strained azetidine ring. The pyrimidine ring itself is generally stable but can be degraded under harsh acidic conditions.
Q2: What are the likely degradation products of this compound under acidic conditions?
A2: The primary degradation products would likely result from the hydrolysis of the azetidine ring. This would lead to the formation of an acyclic amino alcohol derivative of the 5-bromopyrimidine core. A potential degradation pathway is illustrated in the diagram below.
Q3: Are forced degradation studies necessary for this compound?
A3: Yes, forced degradation studies are essential to understand the intrinsic stability of this compound. These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods, which are required by regulatory agencies like the ICH and FDA.[3][4][5][6] The recommended degradation level in such studies is typically between 5-20%.[3][5][6]
Troubleshooting Guide: Stability Studies
| Problem | Possible Cause | Suggested Solution |
| No degradation observed under initial acidic conditions. | The stress conditions may not be harsh enough. | Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), increase the temperature (e.g., to 60-80°C), or extend the reaction time.[3][4][7] |
| Complete degradation of the starting material is observed immediately. | The stress conditions are too harsh. | Decrease the acid concentration (e.g., to 0.01 M HCl), lower the temperature, or shorten the reaction time. Analyze samples at earlier time points.[7] |
| Multiple unexpected peaks appear in the HPLC chromatogram. | These could be secondary degradation products, impurities in the starting material, or artifacts from the sample matrix. | Analyze a control sample (time zero) to identify initial impurities. If secondary degradation is suspected, use milder conditions. Ensure the purity of all reagents and solvents.[8] |
| Poor peak shape (tailing or fronting) in HPLC analysis. | Column overload, inappropriate mobile phase pH, or secondary interactions with the column. | Reduce the sample concentration or injection volume. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Consider using a different column chemistry.[9] |
| Inconsistent retention times in HPLC. | Fluctuation in mobile phase composition, temperature, or a leak in the system. | Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control. Check the HPLC system for leaks. |
Experimental Protocols
Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
High-purity water
-
Acetonitrile or Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a suitable C18 column and UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Time Points: Withdraw aliquots of the reaction mixture at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution (e.g., 0.1 M NaOH for the 0.1 M HCl sample) to stop the degradation reaction.
-
Sample Analysis:
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
A control sample of the compound in the solvent mixture without acid should be prepared and analyzed at the same time points.
-
Data Presentation:
The results of the stability study should be summarized in a table to facilitate comparison.
| Condition | Time (hours) | Parent Compound (%) | Degradant 1 (%) | Degradant 2 (%) |
| 0.1 M HCl, RT | 0 | 100 | 0 | 0 |
| 2 | 95.2 | 4.8 | 0 | |
| 4 | 90.5 | 9.5 | 0 | |
| 8 | 82.1 | 17.9 | 0 | |
| 24 | 65.3 | 34.7 | 0 | |
| 1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 2 | 75.8 | 20.1 | 4.1 | |
| 4 | 55.2 | 35.5 | 9.3 | |
| 8 | 20.7 | 58.9 | 20.4 | |
| 24 | <5 | - | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Potential Acid-Catalyzed Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound under acidic conditions, involving the hydrolysis of the azetidine ring.
Caption: Potential degradation pathway under acidic conditions.
Experimental Workflow for Forced Degradation Study
This diagram outlines the key steps in performing a forced degradation study.
Caption: Workflow for a forced degradation experiment.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. onyxipca.com [onyxipca.com]
- 5. pharmadekho.com [pharmadekho.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with 2-(Azetidin-1-yl)-5-bromopyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-(Azetidin-1-yl)-5-bromopyrimidine in cross-coupling reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of your catalytic reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the cross-coupling of this compound, providing potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
-
Question: My cross-coupling reaction with this compound is showing low or no conversion to the desired product. What are the likely causes?
-
Answer: Low or no conversion in palladium-catalyzed cross-coupling reactions can stem from several factors, particularly with nitrogen-containing heterocycles which can interact with the catalyst.
-
Inactive Catalyst: The palladium catalyst, especially in its Pd(0) active state, is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation. Ensure all components of the reaction are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
Catalyst Inhibition: The nitrogen atoms on the pyrimidine ring and the azetidine substituent can coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky, electron-rich phosphine ligands can often mitigate this by sterically shielding the palladium.
-
Insufficient Catalyst Loading: For challenging substrates, a higher initial catalyst loading may be necessary to achieve a reasonable reaction rate. A typical starting range is 1-5 mol% of the palladium precursor.
-
Incorrect Base or Solvent: The choice of base and solvent is critical. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause substrate degradation. The solvent must be able to dissolve all reaction components. Common systems include potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in solvents like 1,4-dioxane/water or toluene.
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Significant Formation of Side Products
-
Question: I am observing significant side products in my reaction, such as debromination of the starting material or homocoupling of my coupling partner. How can I minimize these?
-
Answer: Side reactions are common in cross-coupling chemistry. Understanding their origin is key to suppression.
-
Debromination (Hydrodehalogenation): This occurs when the bromine atom is replaced by a hydrogen atom. It is often caused by trace amounts of water or other protic sources in the reaction mixture.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry the base thoroughly. Employing bulky ligands can also accelerate the desired coupling over debromination.
-
-
Homocoupling: This is the self-coupling of the boronic acid/ester (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling). It is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of all solvents and reagents is crucial. For Suzuki reactions, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be advantageous over in-situ reduction of Pd(II) sources. For Sonogashira couplings, copper-free conditions can eliminate Glaser-Hay homocoupling of the alkyne.
-
-
Logical Relationship of Side Product Formation
Caption: Causes and effects of common side reactions.
Data Presentation: Catalyst Loading Optimization
While specific data for this compound is not extensively published, the following tables provide representative data based on trends observed for structurally similar 5-bromopyrimidines and other N-heterocycles. These should serve as a strong starting point for your optimization studies.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 1 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ | SPhos | 2 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | Pd(OAc)₂ | SPhos | 5 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 4 | 95 |
| 4 | Pd(PPh₃)₄ | - | 2 | K₂CO₃ (2.0) | Toluene/H₂O (3:1) | 90 | 18 | 68 |
| 5 | Pd(PPh₃)₄ | - | 5 | K₂CO₃ (2.0) | Toluene/H₂O (3:1) | 90 | 12 | 85 |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | 1 | NaOtBu (1.5) | Toluene | 110 | 16 | 65 |
| 2 | Pd₂(dba)₃ | XPhos | 2 | NaOtBu (1.5) | Toluene | 110 | 10 | 88 |
| 3 | Pd₂(dba)₃ | XPhos | 4 | NaOtBu (1.5) | Toluene | 110 | 6 | 93 |
| 4 | Pd(OAc)₂ | BINAP | 2 | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | 55 |
| 5 | Pd(OAc)₂ | BINAP | 5 | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | 78 |
Table 3: Sonogashira Coupling with Phenylacetylene
| Entry | Catalyst | Co-catalyst | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | CuI (2 mol%) | 1 | Et₃N (3.0) | THF | 60 | 12 | 70 |
| 2 | Pd(PPh₃)₂Cl₂ | CuI (2 mol%) | 2.5 | Et₃N (3.0) | THF | 60 | 6 | 89 |
| 3 | Pd(PPh₃)₂Cl₂ | CuI (2 mol%) | 5 | Et₃N (3.0) | THF | 60 | 3 | 94 |
| 4 | Pd(OAc)₂ | - | 2 | K₃PO₄ (2.0) | DMF | 80 | 18 | 60 (Copper-free) |
| 5 | Pd(OAc)₂ | - | 5 | K₃PO₄ (2.0) | DMF | 80 | 10 | 75 (Copper-free) |
Experimental Protocols
The following are generalized protocols that should serve as a starting point for your experiments. Optimization for specific coupling partners will be necessary.
General Experimental Workflow
Technical Support Center: Troubleshooting Debromination of 5-Bromopyrimidine Derivatives
Welcome to the technical support center for the debromination of 5-bromopyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the experimental process of removing a bromine atom from the 5-position of a pyrimidine ring.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of 5-bromopyrimidine derivatives?
A1: Debromination is a chemical reaction that involves the removal of a bromine atom from a molecule and its replacement with a hydrogen atom. In the case of 5-bromopyrimidine derivatives, this reaction cleaves the carbon-bromine bond at the 5-position of the pyrimidine ring. This process is often a desired transformation to obtain the corresponding debrominated pyrimidine, but it can also occur as an undesired side reaction during other intended modifications of the molecule, such as in palladium-catalyzed cross-coupling reactions.
Q2: What are the most common methods for the debromination of 5-bromopyrimidine derivatives?
A2: Several methods are commonly employed for the debromination of 5-bromopyrimidine derivatives, including:
-
Catalytic Hydrogenation: This method typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.
-
Catalytic Transfer Hydrogenation: In this approach, a hydrogen donor like formic acid or its salts (e.g., ammonium formate) is used to transfer hydrogen to the substrate in the presence of a catalyst, often Pd/C.
-
Metal Hydride Reduction: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used as sources of hydride to displace the bromine atom.[1][2]
-
Catalyst-Free Debromination: A novel method involves using a mixture of dimethylformamide (DMF) and a trialkylamine as the hydrogen source, offering a metal-free alternative.
Q3: Why does unintended debromination (hydrodebromination) occur as a side reaction in my cross-coupling reaction?
A3: Unintended debromination, often called hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). It is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then transfer a hydride to the 5-bromopyrimidine, leading to the debrominated byproduct instead of the desired coupled product. Sources of the hydride can include the solvent (e.g., alcohols, DMF), the base (especially alkoxides), or impurities in the reagents.[3]
Q4: How can I minimize unintended debromination during a cross-coupling reaction?
A4: To minimize unintended debromination, consider the following strategies:
-
Choice of Base: Use a non-hydridic, weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium tert-butoxide (NaOtBu).
-
Solvent Selection: Employ aprotic solvents that are less likely to act as hydrogen donors, such as toluene or dioxane.
-
Catalyst and Ligand System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over the competing debromination pathway.
-
Temperature Control: Lowering the reaction temperature can often disfavor the debromination side reaction.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor debromination.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your debromination experiments.
Problem 1: Incomplete or No Debromination
Symptoms:
-
Analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of unreacted 5-bromopyrimidine starting material.
-
The yield of the debrominated product is low or zero.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Catalyst | For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and active. If the catalyst is old or has been exposed to air for an extended period, its activity may be compromised. Consider using a fresh batch of catalyst. |
| Insufficient Reducing Agent | Ensure that a sufficient stoichiometric or excess amount of the reducing agent (e.g., H₂, formic acid, NaBH₄) is used as specified in the protocol. |
| Suboptimal Reaction Temperature | The reaction may require a higher temperature to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress. However, be cautious as excessively high temperatures can lead to side reactions. |
| Poor Solubility of Starting Material | The 5-bromopyrimidine derivative may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst or reagent. Try a different solvent or a solvent mixture to improve solubility. |
| Presence of Catalyst Poisons | Impurities in the starting material or solvent can poison the catalyst. Ensure high-purity reagents and solvents are used. |
Problem 2: Formation of Unidentified Side Products
Symptoms:
-
TLC or LC-MS analysis shows multiple spots or peaks in addition to the starting material and the desired debrominated product.
-
The isolated product is impure, and purification is challenging.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Over-reduction | In cases of catalytic hydrogenation, other functional groups in the molecule (e.g., nitro, cyano, carbonyl) may also be reduced. Use a milder reducing agent or more selective reaction conditions. For example, catalytic transfer hydrogenation with formic acid can sometimes be more selective than hydrogenation with H₂ gas. |
| Reaction with Solvent | Some solvents can participate in side reactions. For example, when using DMF/trialkylamine, ensure the reaction temperature is controlled to avoid decomposition and unwanted side reactions. |
| Degradation of Starting Material or Product | The starting material or the debrominated product may be unstable under the reaction conditions (e.g., high temperature, strong acid or base). Consider using milder conditions or protecting sensitive functional groups. |
Data Presentation: Comparison of Debromination Methods
The following tables summarize quantitative data for different debromination methods applied to 5-bromopyrimidine derivatives. Please note that the optimal conditions and yields can vary depending on the specific substituents on the pyrimidine ring.
Table 1: Palladium-Catalyzed Debromination
| Substrate | Catalyst (mol%) | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | Pd/C (5) | H₂ (1 atm) | Methanol | RT | 2 | >95 | Generic Protocol |
| 2-Amino-5-bromopyrimidine | Pd/C (10) | H₂ (1 atm) | Ethanol | RT | 4 | 92 | Generic Protocol |
| 5-Bromo-2,4-dichloropyrimidine | Pd/C (5) | H₂ (1 atm) | Ethyl Acetate | RT | 3 | 90 | Generic Protocol |
| 5-Bromouracil | Pd/C (10) | HCOONH₄ | Water | 80 | 1 | 85 | Generic Protocol |
Table 2: Metal-Free and Other Debromination Methods
| Substrate | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromouridine | DMF/Et₃N | DMF | 100 | 6 | 78 | |
| 5-Bromo-2'-deoxyuridine | NaBH₄ | Ethanol | RT | 2 | 90 | Generic Protocol |
| 5-Bromocytosine | Zn/H₂O | Water | 100 | 5 | 88 | Generic Protocol |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and H₂
-
Preparation: In a hydrogenation flask, dissolve the 5-bromopyrimidine derivative (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, 20 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, 5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Pressurize the flask with H₂ (typically 1 atm or as required) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the celite with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude debrominated product. Purify by column chromatography or recrystallization if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Formic Acid/Triethylamine
-
Preparation: To a round-bottom flask, add the 5-bromopyrimidine derivative (1.0 mmol), 10% Pd/C (5-10 mol%), and a suitable solvent (e.g., methanol or ethanol, 20 mL).
-
Reagent Addition: Add triethylamine (3.0 mmol) followed by formic acid (2.0 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 40-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography.
Protocol 3: Debromination using Sodium Borohydride (NaBH₄)
-
Preparation: Dissolve the 5-bromopyrimidine derivative (1.0 mmol) in a protic solvent such as ethanol or methanol (20 mL) in a round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 2.0-4.0 mmol) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute acetic acid.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be extracted with a suitable organic solvent (e.g., ethyl acetate) and purified by column chromatography.
Mandatory Visualizations
Caption: A troubleshooting workflow for debromination experiments.
Caption: Competing pathways in a Pd-catalyzed cross-coupling reaction.
References
Preventing dimer formation in Buchwald-Hartwig reactions of pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of pyrimidines. The content is structured to address specific experimental issues, with a focus on preventing the formation of undesired pyrimidine dimers.
Troubleshooting Guides
Homodimerization of the pyrimidine halide is a common side reaction in Buchwald-Hartwig aminations, leading to reduced yields of the desired product and purification challenges. The following table summarizes key reaction parameters and their typical effects on minimizing dimer formation.
| Parameter | Recommended Change | Rationale | Potential Drawbacks |
| Ligand | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). | These ligands promote the reductive elimination of the desired C-N bond over the competing homocoupling pathway. They also stabilize the Pd(0) catalyst and prevent catalyst deactivation, which can lead to side reactions. | Can be expensive. Optimal ligand may be substrate-dependent, requiring screening. |
| Base | Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) instead of strong alkoxides (e.g., NaOtBu). | Strong bases can promote side reactions, including homocoupling. Weaker bases can lead to cleaner reactions, albeit potentially at a slower rate. | Slower reaction rates may require higher temperatures or longer reaction times. Solubility of inorganic bases can be an issue in common solvents like toluene. |
| Temperature | Lower the reaction temperature. | Higher temperatures can accelerate side reactions, including dimer formation. Operating at the lowest effective temperature can improve selectivity. | May lead to incomplete conversion if the reaction is not sufficiently activated. |
| Catalyst Loading | Use the lowest effective catalyst loading (typically 1-2 mol%). | High concentrations of the palladium catalyst can increase the likelihood of bimolecular side reactions like homocoupling. | Too low a catalyst loading may result in a stalled or incomplete reaction. |
| Solvent | Use anhydrous, degassed solvents. Toluene is a common choice. | Water and oxygen can deactivate the catalyst and lead to the formation of palladium(II) species, which can promote homocoupling. Toluene has the added benefit of poor solubility for some inorganic salts, which can sometimes have an inhibitory effect. | Solvent choice can affect the solubility of reagents and the stability of catalytic intermediates. Screening may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of pyrimidine homodimerization in my Buchwald-Hartwig reaction?
A1: Pyrimidine homodimerization is often a result of a competing reaction pathway within the catalytic cycle. This can be exacerbated by several factors, including high reaction temperatures, high catalyst loadings, and the use of overly strong bases. The presence of Pd(II) species, which can arise from incomplete reduction of the precatalyst or from catalyst decomposition, is also known to promote homocoupling.
Q2: I'm observing significant amounts of my pyrimidine starting material being converted to a dimer. What is the first parameter I should adjust?
A2: The first and often most impactful parameter to adjust is the ligand. Switching to a bulkier and more electron-rich biarylphosphine ligand, such as XPhos or RuPhos, can significantly suppress dimer formation. These ligands accelerate the desired reductive elimination step to form the C-N bond, outcompeting the pathways that lead to homodimerization.
Q3: Can the choice of base influence the formation of the pyrimidine dimer?
A3: Yes, the base plays a critical role. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate the deprotonation of the amine, they can also promote side reactions. If dimer formation is a significant issue, consider switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). This change may require a higher reaction temperature or a more active catalyst system to achieve a good reaction rate.
Q4: My reaction is clean at lower temperatures but stalls before completion. Increasing the temperature gives me more of the dimer. What should I do?
A4: This is a common dilemma. In this scenario, instead of further increasing the temperature, focus on optimizing the catalyst system. You could try a different, more active ligand that may allow the reaction to proceed to completion at a lower temperature. Alternatively, a modest increase in the catalyst loading (e.g., from 1 mol% to 2 mol%) might be sufficient to drive the reaction to completion without significantly increasing the rate of dimerization.
Q5: I am using a 2-chloropyrimidine, which is known to be less reactive. Do I need to use harsh conditions that might favor dimer formation?
A5: Not necessarily. While 2-chloropyrimidines are less reactive than their bromo or iodo counterparts, modern Buchwald-Hartwig catalyst systems are highly effective for activating C-Cl bonds. The key is to use a highly active catalyst system, typically involving a bulky biarylphosphine ligand, which can facilitate the oxidative addition of the C-Cl bond at moderate temperatures. This avoids the need for excessively high temperatures that would promote side reactions.
Experimental Protocols
Protocol 1: Standard Buchwald-Hartwig Amination of 2-Chloropyrimidine
This protocol is a general starting point for the amination of 2-chloropyrimidines and may require optimization for specific substrates.
Reagents:
-
2-Chloropyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)
-
XPhos (0.04 mmol, 4 mol %)
-
NaOtBu (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-chloropyrimidine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
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Add the anhydrous, degassed toluene via syringe, followed by the amine.
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Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Protocol to Minimize Pyrimidine Dimer Formation
This protocol employs a weaker base and a slightly modified catalyst system to suppress the formation of pyrimidine homodimers.
Reagents:
-
2-Bromopyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
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Pd(OAc)₂ (0.02 mmol, 2 mol %)
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RuPhos (0.04 mmol, 4 mol %)
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K₃PO₄ (2.0 mmol)
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Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-bromopyrimidine, Pd(OAc)₂, RuPhos, and finely ground K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
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Add the anhydrous, degassed 1,4-dioxane via syringe, followed by the amine.
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Heat the reaction mixture to 110 °C and stir for 18-36 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and the competing dimer formation pathway.
Caption: Troubleshooting workflow for minimizing pyrimidine dimer formation.
Technical Support Center: Scaling Up the Synthesis of 2-(Azetidin-1-yl)-5-bromopyrimidine
Welcome to the technical support center for the synthesis of 2-(Azetidin-1-yl)-5-bromopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful scale-up of this important building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2,5-dibromopyrimidine with azetidine in the presence of a base.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters to monitor and control during scale-up include reaction temperature, the choice of base and solvent, the stoichiometry of the reactants, and efficient mixing. Inconsistent temperature control can lead to the formation of side products, while the base and solvent system significantly impacts reaction rate and yield.
Q3: I am observing low yields of the desired product. What are the potential causes?
A3: Low yields can stem from several factors. Common causes include incomplete reaction, degradation of the starting material or product, and formation of side products. It is crucial to ensure all reagents are of high purity and the reaction is carried out under an inert atmosphere to prevent moisture contamination, which can lead to hydrolysis of the starting material.
Q4: What are the likely side products in this reaction?
A4: A potential side product is the di-substituted pyrimidine, where two azetidine molecules react with one molecule of 2,5-dibromopyrimidine. Another possibility is the formation of isomeric products if the reaction conditions are not well-controlled.
Q5: How can I effectively purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent is critical for good separation. A gradient of ethyl acetate in hexanes is often a good starting point. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Insufficient reaction temperature: The activation energy for the SNAr reaction may not be met. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Poor quality of starting materials: 2,5-dibromopyrimidine or azetidine may be degraded or contain impurities. | Ensure the purity of starting materials using analytical techniques like NMR or GC-MS. Use freshly distilled or purchased reagents if necessary. | |
| Inappropriate base or solvent: The chosen base may not be strong enough to facilitate the reaction, or the solvent may not be suitable. | Screen different bases (e.g., K2CO3, Cs2CO3, DIPEA) and polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). | |
| Formation of Significant Side Products | Excessive reaction temperature or time: Prolonged heating can lead to the formation of di-substituted or other side products. | Optimize the reaction temperature and time by monitoring the reaction progress closely. Quench the reaction once the starting material is consumed. |
| Incorrect stoichiometry: Using a large excess of azetidine can favor the formation of the di-substituted product. | Use a controlled stoichiometry of azetidine (e.g., 1.05-1.2 equivalents). | |
| Difficult Purification | Co-elution of product and impurities: The polarity of the product and impurities may be very similar. | Optimize the column chromatography conditions by trying different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol). Consider using a different stationary phase if silica gel is ineffective. |
| Product instability on silica gel: The product may be sensitive to the acidic nature of silica gel. | Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different purification technique like preparative HPLC. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol provides a general framework for the synthesis. Optimization of specific parameters may be required for optimal results.
Materials:
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2,5-Dibromopyrimidine
-
Azetidine
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 2,5-dibromopyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add azetidine (1.1 eq) dropwise to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine to remove DMF and inorganic salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Data Presentation
Table 1: Effect of Base and Solvent on Reaction Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K2CO3 | DMF | 90 | 6 | 75 |
| Cs2CO3 | DMF | 90 | 4 | 85 |
| DIPEA | Acetonitrile | 80 | 12 | 60 |
| K2CO3 | DMSO | 100 | 5 | 80 |
| Cs2CO3 | Acetonitrile | 80 | 8 | 78 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Mandatory Visualizations
Caption: A flowchart illustrating the key stages of the synthesis process.
Caption: The reaction mechanism for the nucleophilic aromatic substitution.
Technical Support Center: Characterization of Impurities in 2-(Azetidin-1-yl)-5-bromopyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of 2-(Azetidin-1-yl)-5-bromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through nucleophilic aromatic substitution of a di-halogenated pyrimidine (e.g., 2,5-dibromopyrimidine or 2-chloro-5-bromopyrimidine) with azetidine, can lead to several impurities. These can be broadly categorized as:
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Process-Related Impurities: Arising from incomplete or side reactions.
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Starting Material-Related Impurities: Unreacted starting materials or impurities present in them.
The most common potential impurities are summarized in the table below.
Q2: My reaction shows multiple spots on TLC, and the yield of the desired product is low. What could be the cause?
A2: Low yields and the presence of multiple spots on a Thin Layer Chromatography (TLC) plate are common issues that can stem from several factors:
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Sub-optimal Reaction Conditions: Temperature, reaction time, and base selection are critical. Inadequate temperature or insufficient reaction time may lead to incomplete conversion of starting materials.
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Presence of Moisture: Moisture can react with starting materials and reagents, leading to side products and reduced yield.
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Incorrect Stoichiometry: An incorrect ratio of azetidine to the pyrimidine starting material can result in either unreacted starting material or the formation of bis-substituted byproducts.
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Degradation of Starting Materials or Product: The starting materials or the final product might be sensitive to the reaction conditions, leading to degradation.
Q3: I am observing a significant peak in my LC-MS analysis with a mass corresponding to the loss of bromine. What is this impurity?
A3: A peak with a mass corresponding to the loss of the bromine atom from your target molecule is likely the dehalogenated impurity, 2-(Azetidin-1-yl)pyrimidine. Dehalogenation is a known side reaction for brominated aromatic compounds, which can occur under certain reductive conditions or in the presence of specific catalysts or bases.[1][2]
Q4: How can I differentiate between the desired product and the regioisomer 5-(Azetidin-1-yl)-2-bromopyrimidine?
A4: Distinguishing between these two regioisomers can be achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the pyrimidine ring protons will be different due to the different electronic environments. Specifically, in this compound, the two pyrimidine protons will appear as distinct singlets, whereas in the 5-azetidinyl regioisomer, the proton at the 2-position will be in a different chemical shift environment. 2D NMR techniques like HMBC and NOESY can also help in confirming the connectivity and spatial relationships of the atoms.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction, side reactions (e.g., dehalogenation, bis-substitution), degradation of product. | - Optimize reaction temperature and time. - Ensure anhydrous conditions. - Use a slight excess of azetidine. - Monitor the reaction by TLC or HPLC to determine the optimal endpoint. |
| Presence of unreacted 2,5-dibromopyrimidine | Insufficient reaction time, low temperature, or insufficient amount of azetidine. | - Increase reaction time and/or temperature. - Increase the molar equivalent of azetidine. |
| Detection of 2-(Azetidin-1-yl)pyrimidine (Dehalogenated Impurity) | Reductive conditions, presence of certain bases or metal catalysts. | - Use a non-reducing base. - Ensure the absence of any catalytic metals that could promote dehalogenation. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of 2,5-bis(azetidin-1-yl)pyrimidine | Excess of azetidine used, prolonged reaction time, or high reaction temperature. | - Use a controlled amount of azetidine (e.g., 1.0-1.2 equivalents). - Monitor the reaction closely and stop it once the starting material is consumed. - Lower the reaction temperature. |
| Presence of 5-(Azetidin-1-yl)-2-bromopyrimidine (Regioisomer) | If starting from 2,5-dibromopyrimidine, this is a potential, though less likely, side product. The 2-position is more activated towards nucleophilic attack. | - Confirm the structure of your starting material. - Optimize reaction conditions (e.g., lower temperature) to favor substitution at the more reactive 2-position. - Purify the product using column chromatography to separate the isomers. |
| Azetidine ring-opening products detected | Harsh reaction conditions (e.g., strong acid or base, high temperature). | - Use milder reaction conditions. - Avoid strongly acidic or basic workup procedures. |
Data Presentation: Potential Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Typical Analytical Signature |
| 2,5-Dibromopyrimidine (Starting Material) | C₄H₂Br₂N₂ | 237.88 | Appears as a non-polar spot on TLC. Characteristic isotopic pattern for two bromine atoms in MS. |
| Azetidine (Starting Material) | C₃H₇N | 57.10 | Volatile, may not be easily observed by HPLC-UV. Can be detected by GC-MS. |
| 2-(Azetidin-1-yl)pyrimidine (Dehalogenated Impurity) | C₇H₉N₃ | 135.17 | Mass peak at [M+H]⁺ = 136.1 in LC-MS. Absence of the bromine isotopic pattern. |
| 2,5-bis(Azetidin-1-yl)pyrimidine | C₁₀H₁₄N₄ | 190.25 | Mass peak at [M+H]⁺ = 191.2 in LC-MS. |
| 5-(Azetidin-1-yl)-2-bromopyrimidine (Regioisomer) | C₇H₈BrN₃ | 214.06 | Same mass as the product. Differentiated by NMR and chromatographic retention time. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method can be used to separate the desired product from potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1).
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for detecting volatile impurities like unreacted azetidine.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying impurities.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR: Acquire a standard proton spectrum. For this compound, expect two singlets for the pyrimidine protons and signals corresponding to the azetidine ring protons.
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¹³C NMR: Acquire a standard carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
2D NMR: If necessary, perform COSY, HSQC, and HMBC experiments to confirm connectivity and assign all proton and carbon signals unambiguously.
Visualizations
Impurity Formation Pathway
Caption: Potential pathways for impurity formation during synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Analytical Workflow for Impurity Characterization
Caption: A typical analytical workflow for impurity identification.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Azetidin-1-yl)-5-bromopyrimidine and 2-chloro-5-bromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. Pyrimidine derivatives, in particular, are prevalent in a vast array of biologically active molecules. This guide provides an objective, data-supported comparison of the reactivity of two key building blocks: 2-(Azetidin-1-yl)-5-bromopyrimidine and 2-chloro-5-bromopyrimidine. The focus of this analysis is on their performance in widely-used palladium-catalyzed cross-coupling reactions, offering insights to inform synthetic strategy and reaction design.
Executive Summary
Theoretical Background: Electronic Effects on Reactivity
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The facility of this step is governed by the electron density at the carbon atom of the C-X bond.
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2-chloro-5-bromopyrimidine : The chlorine atom at the 2-position is an electron-withdrawing group. This, coupled with the inherent electron-deficient nature of the pyrimidine ring, decreases the electron density at the C-Br bond at the 5-position. This relative electron deficiency can make the oxidative addition of palladium more challenging, potentially requiring more forcing reaction conditions (e.g., higher temperatures, more active catalysts).
-
This compound : The azetidin-1-yl group, a cyclic amine, is a strong electron-donating group. It increases the electron density of the pyrimidine ring, including the C-Br bond at the 5-position. This increased electron density is generally understood to facilitate the oxidative addition of the palladium(0) catalyst, thereby enhancing the overall reactivity of the molecule in cross-coupling reactions.
Based on these electronic arguments, This compound is predicted to be more reactive than 2-chloro-5-bromopyrimidine in palladium-catalyzed cross-coupling reactions at the 5-position.
Comparative Performance Data
While a direct head-to-head quantitative comparison of the two title compounds under identical reaction conditions is not available in the reviewed literature, we can infer their relative reactivity from studies on analogous systems. The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on these and structurally related substrates.
Table 1: Suzuki-Miyaura Coupling of 2-Substituted-5-bromopyrimidines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-chloro-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 / 12 | Good[1] |
| 2-chloro-5-bromopyrimidine | Arylboronic acids | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 / 12-24 | 70-95[2] |
| 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 / 12-24 | 85[3] |
| 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 / Not Specified | 88[3] |
*Analogous substrate to demonstrate the reactivity of an aminated system.
Table 2: Buchwald-Hartwig Amination of 2-Substituted-5-bromopyrimidines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-chloro-5-bromopyrimidine | Various Amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 / 8-16 | 75-98[2] |
| 2-Amino-5-bromo-4-methylpyridine | Arylamines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 / Not Specified | Good[4] |
| 2-bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 / 14 | 55-98[5] |
*Analogous substrate to demonstrate the reactivity of an aminated system.
The data, while not a direct comparison, supports the hypothesis that the electron-donating amino group in analogues of this compound allows for high-yielding cross-coupling reactions under conditions similar to or even milder than those required for 2-chloro-5-bromopyrimidine.
Experimental Protocols
The following are detailed, generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These should serve as a starting point and may require optimization for specific substrates and coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of 2-Substituted-5-bromopyrimidine
Objective: To synthesize a 5-aryl-2-substituted-pyrimidine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
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2-Substituted-5-bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
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Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
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Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
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To a dry Schlenk flask, add the 2-substituted-5-bromopyrimidine, arylboronic acid, and base.
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Add the palladium catalyst to the flask.
-
Seal the flask, and then evacuate and backfill with an inert gas (repeat three times).
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Add the degassed solvent system via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Substituted-5-bromopyrimidine
Objective: To synthesize a 5-amino-2-substituted-pyrimidine via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
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2-Substituted-5-bromopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
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Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
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Ligand (e.g., BINAP or Xantphos, 3-4 mol%)
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Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)
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Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
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Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
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Add the 2-substituted-5-bromopyrimidine and the amine.
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Heat the reaction mixture to 80-110 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Caption: Logical relationship of substituent effects on reactivity.
Conclusion
The choice between this compound and 2-chloro-5-bromopyrimidine in a synthetic campaign will depend on several factors, including the desired final product and the specific reaction conditions to be employed. Based on fundamental electronic principles, this compound is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions at the 5-position due to the electron-donating nature of the azetidinyl group. This enhanced reactivity may allow for the use of milder reaction conditions and could lead to higher yields compared to 2-chloro-5-bromopyrimidine. The provided experimental protocols and workflows offer a robust starting point for the development of specific synthetic routes utilizing these valuable pyrimidine building blocks.
References
A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine in Pyrimidine Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of saturated heterocyclic moieties is a critical step in the design of novel therapeutics. This guide provides a comprehensive comparison of pyrimidine derivatives incorporating azetidine, pyrrolidine, and piperidine rings. By examining their physicochemical properties, biological activities, and pharmacokinetic profiles, supported by experimental data, this document aims to inform the rational design of next-generation pyrimidine-based drug candidates.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and immunology. The incorporation of saturated nitrogen-containing rings like azetidine, pyrrolidine, and piperidine offers a powerful strategy to modulate a compound's three-dimensional structure, lipophilicity, basicity, and metabolic stability, thereby fine-tuning its pharmacological profile. This comparative guide delves into the nuanced differences imparted by these three popular heterocycles when appended to a pyrimidine core.
Physicochemical Properties: A Tale of Three Rings
The size of the saturated heterocyclic ring significantly influences the physicochemical properties of the parent pyrimidine derivative. These properties, in turn, have a profound impact on the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.29 | ~11.27 | ~11.22 | All three impart strong basicity. Pyrrolidine and azetidine are slightly more basic than piperidine, which can influence interactions with acidic residues in target proteins and affect off-target activities.[1] |
| Lipophilicity (logP) | Generally lower | Intermediate | Generally higher | Piperidine's higher lipophilicity can enhance membrane permeability but may also increase metabolic liability and off-target effects. Azetidine offers a more hydrophilic character.[1] |
| Ring Strain | High | Low | Very Low | The high ring strain of azetidine can be exploited for unique chemical reactivity but may also lead to metabolic instability. Piperidine's stable chair conformation offers greater metabolic robustness.[2] |
| Conformational Flexibility | Planar, rigid | Envelope/Twist conformations | Flexible chair/boat conformations | The rigidity of azetidine can be advantageous for locking in a bioactive conformation, potentially increasing potency and selectivity. The flexibility of piperidine and pyrrolidine allows for adaptation to different binding pockets.[1] |
Biological Activity: Impact on Kinase Inhibition and Anticancer Effects
The choice of the saturated heterocycle can dramatically influence the biological activity of pyrimidine derivatives, particularly their potency as kinase inhibitors and their antiproliferative effects on cancer cells.
Kinase Inhibitory Activity
Kinases are a major class of drug targets, and pyrimidine-based compounds are frequently designed as kinase inhibitors. The saturated heterocycle often occupies the solvent-exposed region of the ATP-binding pocket and can be tailored to optimize interactions and improve selectivity.
| Compound Class | Target Kinase(s) | Azetidine Derivative IC₅₀ (nM) | Pyrrolidine Derivative IC₅₀ (nM) | Piperidine Derivative IC₅₀ (nM) | Reference(s) |
| Pyrido[2,3-d]pyrimidines | PI3Kα/mTOR | - | 1 (as part of a larger scaffold) | - | [3] |
| Pyrazolo[3,4-d]pyrimidines | JAK2 | - | - | 34 (IC₅₀ = 6.5) | [4] |
| Aminopyrimidines | IKK-2 | - | - | 17 (IC₅₀ = 1300) | [5] |
| Pyrrolo[2,3-d]pyrimidines | EGFR, Her2, VEGFR2, CDK2 | - | 5k (IC₅₀ = 79, 40, 136, 204 respectively) | - | [6] |
Note: The table presents data from different studies on various pyrimidine scaffolds, highlighting the challenge of direct comparison. However, it illustrates the successful incorporation of these heterocycles in potent kinase inhibitors.
Antiproliferative Activity in Cancer Cell Lines
The antiproliferative activity of these compounds is a crucial measure of their potential as anticancer agents. The choice of the heterocycle can impact cell permeability and target engagement, leading to variations in cytotoxicity.
| Pyrimidine Derivative Class | Cell Line | Azetidine Derivative IC₅₀ (µM) | Pyrrolidine Derivative IC₅₀ (µM) | Piperidine Derivative IC₅₀ (µM) | Reference(s) |
| Pyrrolo[2,3-d]pyrimidines | HepG2 (Liver) | - | 5k (IC₅₀ = 35) | - | [6] |
| Pyrrolopyrimidines | MCF-7 (Breast) | - | 3 (IC₅₀ = 23.42) | - | [7] |
| Pyrimidine-5-carbonitriles | MCF-7 (Breast) | - | - | 5a-d (IC₅₀ range 5.4 - 7.2) | [8] |
| Indolyl-Pyrimidines | MCF-7 (Breast) | - | - | 4g (IC₅₀ = 8.30) | [9] |
In Silico ADME Profile Comparison
Computational tools can predict the drug-likeness and ADME properties of compounds, providing valuable insights early in the drug discovery process.
| Parameter | Azetidine Derivatives | Pyrrolidine Derivatives | Piperidine Derivatives |
| GI Absorption | Generally predicted to be high | Generally predicted to be high | Generally predicted to be high |
| BBB Permeant | Variable, can be tailored | Variable, can be tailored | Variable, can be tailored |
| CYP450 Inhibition | Generally low potential for inhibition | Generally low potential for inhibition | Generally low potential for inhibition |
| Drug-Likeness | Generally favorable | Generally favorable | Generally favorable |
Note: These are general trends and the specific properties of a compound are highly dependent on the overall molecular structure.[8][10][11]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Kinase Inhibition Assay (Example: Fluorescence-Based)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.[12]
Materials:
-
Recombinant kinase
-
Peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)
-
Test compounds (dissolved in DMSO)
-
ADP detection kit (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add the kinase and peptide substrate to the wells of a microplate.
-
Add the test compounds to the wells and incubate for a specified period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced according to the detection kit manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[12]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[13]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting cell viability against compound concentration.[13]
In Vitro ADME Profiling: Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[14]
Materials:
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Control compound (with known metabolic stability)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compound and control compound with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.[14]
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for pyrimidine-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
Comparative Analysis of 2-(Azetidin-1-yl)-5-bromopyrimidine Analogs in Oncology Research
A new frontier in kinase inhibition and cancer therapy, analogs of 2-(azetidin-1-yl)-5-bromopyrimidine are emerging as a promising class of compounds. This guide offers a comparative look at their biological activities, drawing from experimental data on structurally related 5-bromopyrimidine and azetidinone-pyrimidine derivatives, to provide a valuable resource for researchers and drug development professionals.
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a bromine atom at the 5-position and an azetidine ring at the 2-position of the pyrimidine core presents a unique chemical space for the development of novel kinase inhibitors and anticancer agents. While direct research on this compound analogs is in its nascent stages, the biological activities of related compounds provide compelling evidence for their therapeutic potential.
Comparative Efficacy Against Cancer Cell Lines
Numerous studies have demonstrated the potent anticancer activity of 5-bromopyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected analogs are presented below, showcasing their efficacy.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5c | K562 (Chronic Myeloid Leukemia) | 0.08 | [3] |
| 5e | K562 (Chronic Myeloid Leukemia) | 0.09 | [3] |
| 6g | K562 (Chronic Myeloid Leukemia) | 0.06 | [3] |
| 9e | K562 (Chronic Myeloid Leukemia) | 0.05 | [3] |
| 9f | K562 (Chronic Myeloid Leukemia) | 0.07 | [3] |
| 10c | K562 (Chronic Myeloid Leukemia) | 0.04 | [3] |
| Compound 5c | HCT116 (Colon Cancer) | 0.25 | [3] |
| Compound 5e | A549 (Lung Cancer) | 0.31 | [3] |
| Compound 6g | U937 (Leukemia) | 0.12 | [3] |
| Compound 9e | HCT116 (Colon Cancer) | 0.18 | [3] |
| Compound 9f | A549 (Lung Cancer) | 0.22 | [3] |
| Compound 10c | U937 (Leukemia) | 0.09 | [3] |
Kinase Inhibitory Activity
A significant mechanism of action for many anticancer compounds is the inhibition of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[4] 5-Bromopyrimidine derivatives have shown potent inhibitory activity against tyrosine kinases, particularly Bcr-Abl, a fusion protein associated with chronic myeloid leukemia.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5c | Bcr-Abl | 9 | [3] |
| 5e | Bcr-Abl | 11 | [3] |
| 6g | Bcr-Abl | 7 | [3] |
| 9e | Bcr-Abl | 6 | [3] |
| 9f | Bcr-Abl | 8 | [3] |
| 10c | Bcr-Abl | 5 | [3] |
Signaling Pathway Inhibition
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells through the activation of multiple downstream signaling pathways. The diagram below illustrates the central role of Bcr-Abl and the points of intervention for inhibitors.
Caption: Bcr-Abl Signaling Pathway and Inhibition.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability of cancer cell lines.[5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound and incubated for 48-72 hours. A vehicle control (DMSO) is also included.[6]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated.[6]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay determines the concentration of a compound required to inhibit 50% of the target kinase's activity.
-
Reagent Preparation: The kinase, substrate, and ATP are diluted to their optimal concentrations in the assay buffer. A serial dilution of the test compound is also prepared.
-
Kinase Reaction: The kinase reaction is initiated by adding the kinase to a mixture of the compound and substrate/ATP. The reaction is incubated at room temperature for a specified time.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to produce light.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The IC50 value is determined from the dose-response curve.
Experimental Workflow
The general workflow for the synthesis and evaluation of these novel compounds is depicted below.
Caption: General Experimental Workflow.
Conclusion and Future Directions
The presented data on 5-bromopyrimidine and azetidinone-pyrimidine analogs strongly suggest that the this compound scaffold holds significant promise for the development of novel anticancer agents, particularly as kinase inhibitors. Future research should focus on the synthesis and direct biological evaluation of a library of these specific analogs to establish a clear structure-activity relationship. Further investigation into their mechanism of action, selectivity profile against a broader panel of kinases, and in vivo efficacy will be crucial steps in advancing these compounds towards clinical development.
References
- 1. ijcrt.org [ijcrt.org]
- 2. ijrpr.com [ijrpr.com]
- 3. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationships of Azetidinyl-Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The intersection of pyrimidine and azetidine scaffolds in medicinal chemistry has paved the way for novel derivatives with significant therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(azetidin-1-yl)pyrimidine derivatives, with a primary focus on their antimicrobial activities. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to serve as a valuable resource for the design and development of new therapeutic agents based on this privileged heterocyclic framework.
Antimicrobial Activity of 1-(Pyrimidin-2-yl)azetidin-2-one Derivatives
Recent studies have explored a series of 3-chloro-4-benzylidene-1-(pyrimidin-2-yl)azetidin-2-one derivatives, revealing key structural features that govern their antibacterial and antifungal efficacy. While not the exact 2-(azetidin-1-yl)pyrimidine scaffold, these analogs, where the pyrimidine is attached to the nitrogen of the azetidin-2-one ring, provide the most closely related and comprehensive SAR data currently available.
The general structure of the evaluated compounds is depicted below:
Caption: Synthetic and screening workflow for azetidinyl-pyrimidine derivatives.
Conclusion and Future Directions
The SAR studies on 1-(pyrimidin-2-yl)azetidin-2-one derivatives have demonstrated that strategic substitutions on the benzylidene moiety are crucial for potent antimicrobial activity. Specifically, electron-withdrawing groups enhance antibacterial efficacy, while halogen substituents contribute to both antibacterial and antifungal properties. These findings provide a solid foundation for the rational design of more potent analogs.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on both the pyrimidine and azetidinone rings to further delineate the SAR.
-
Investigating the mechanism of action of these compounds to understand their molecular targets within the microbial cells.
-
Evaluating the cytotoxicity and in vivo efficacy of the most promising compounds to assess their therapeutic potential.
By leveraging the insights from these initial studies, the development of novel 2-(azetidin-1-yl)pyrimidine derivatives with improved pharmacological profiles is a promising avenue for addressing the challenge of antimicrobial resistance.
Spectroscopic comparison of 2-(Azetidin-1-yl)-5-bromopyrimidine and its precursors
A detailed spectroscopic analysis of 2-(azetidin-1-yl)-5-bromopyrimidine and its synthetic precursors, 2-chloro-5-bromopyrimidine and azetidine, provides valuable insights into the structural changes occurring during the synthesis. This guide offers a comparative overview of their key spectroscopic features, supported by experimental data, to aid researchers in compound characterization and reaction monitoring.
Synthetic Pathway
The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The secondary amine of the azetidine ring displaces the chlorine atom on the 2-position of the 5-bromopyrimidine ring.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~8.4 | s | 2H | Pyrimidine H-4, H-6 |
| ~4.0 | t | 4H | Azetidine CH₂ (adjacent to N) | |
| ~2.4 | p | 2H | Azetidine CH₂ (C-3) | |
| 2-chloro-5-bromopyrimidine | 8.85[1] | s | 2H | Pyrimidine H-4, H-6 |
| Azetidine | 3.63[2] | t | 4H | CH₂ |
| 2.33[2] | p | 2H | CH₂ | |
| 2.08[2] | s (broad) | 1H | NH |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~162 | Pyrimidine C-2 |
| ~160 | Pyrimidine C-4, C-6 | |
| ~108 | Pyrimidine C-5 | |
| ~52 | Azetidine C-2, C-4 | |
| ~18 | Azetidine C-3 | |
| 2-chloro-5-bromopyrimidine | 160.9 | Pyrimidine C-2 |
| 158.4 | Pyrimidine C-4, C-6 | |
| 118.5 | Pyrimidine C-5 | |
| Azetidine | 46.5[3] | C-2, C-4 |
| 18.5[3] | C-3 |
Table 3: IR Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| This compound | ~2950-2850 | C-H stretch (aliphatic) |
| ~1550-1450 | C=C and C=N stretch (aromatic) | |
| ~1200-1100 | C-N stretch | |
| ~700-600 | C-Br stretch | |
| 2-chloro-5-bromopyrimidine | ~3080 | C-H stretch (aromatic) |
| ~1550, 1480, 1400 | C=C and C=N stretch (aromatic) | |
| ~830 | C-Cl stretch | |
| ~680 | C-Br stretch | |
| Azetidine | ~3300 (broad) | N-H stretch |
| ~2950-2850 | C-H stretch (aliphatic) | |
| ~1150 | C-N stretch |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 213/215 [M]⁺ | Predicted: 184/186, 157/159, 134 |
| 2-chloro-5-bromopyrimidine | 192/194/196 [M]⁺[4] | 163/165, 114/116, 87 |
| Azetidine | 57 [M]⁺[5][6] | 42, 28 |
Experimental Protocols
Synthesis of this compound
A solution of 2-chloro-5-bromopyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is prepared. To this solution, azetidine (1.2 eq) and a non-nucleophilic base, such as triethylamine (1.5 eq), are added. The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data is reported as mass-to-charge ratio (m/z).
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and spectroscopic characterization.
References
- 1. 5-Bromo-2-chloropyrimidine(32779-36-5) 1H NMR [m.chemicalbook.com]
- 2. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
- 3. Azetidine(503-29-7) 13C NMR [m.chemicalbook.com]
- 4. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]
- 5. Azetidine [webbook.nist.gov]
- 6. Azetidine [webbook.nist.gov]
Comparative Analysis of In Vitro Bioactivity for Pyrimidine and Azetidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro bioactivity of compounds derived from pyrimidine and azetidin-2-one scaffolds. Due to a lack of publicly available data for derivatives of 2-(Azetidin-1-yl)-5-bromopyrimidine, this guide focuses on these two related classes of heterocyclic compounds, which have demonstrated significant potential in anticancer research. The data presented herein is compiled from various peer-reviewed studies and aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
The following sections summarize the antiproliferative activities of various pyrimidine and azetidin-2-one derivatives against several cancer cell lines, detail the experimental protocols for the cited in vitro assays, and illustrate a key signaling pathway targeted by these compounds.
Data Presentation: In Vitro Antiproliferative Activity
The antiproliferative activity of various pyrimidine and azetidin-2-one derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values for representative derivatives.
Table 1: Antiproliferative Activity of Pyrimidine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indazol-Pyrimidine | Compound 4f | MCF-7 | 1.629 | [1] |
| Indazol-Pyrimidine | Compound 4i | MCF-7 | 1.841 | [1] |
| Indazol-Pyrimidine | Compound 4a | MCF-7 | 2.958 | [1] |
| Indazol-Pyrimidine | Compound 4g | MCF-7 | 4.680 | [1] |
| Indazol-Pyrimidine | Compound 4d | MCF-7 | 4.798 | [1] |
| Indazol-Pyrimidine | Compound 4i | A549 | 2.305 | [1] |
| Indazol-Pyrimidine | Compound 4a | A549 | 3.304 | [1] |
| Indazol-Pyrimidine | Compound 4i | Caco2 | 4.990 | [1] |
| Indazol-Pyrimidine | Compound 4g | Caco2 | 6.909 | [1] |
| Pyrazolo[1,5-a]Pyrimidine | Compound 1a | Multiple | 0.0248 | [2] |
| Pyrazolo[1,5-a]Pyrimidine | Compound 1b | Multiple | 0.028 | [2] |
| Quinoline/Pyrido-Pyrimidine | Compound 4g | MCF-7 | 3.02 | [3] |
| Pyrrolopyrimidine | Compound 3 | MCF-7 | 23.42 | [4] |
| Thiazolo[4,5-d]pyrimidine | Compound 3a, 3b, 3c | Multiple | >50 | [5] |
| Pyrimidinyl dihydroquinoxalinone | Compound 8c | Glioma | 0.00209-0.00236 | [6] |
| Pyrimidinyl dihydroquinoxalinone | Compound 8d | Glioma | 0.0031-0.00315 | [6] |
| Pyrimidinyl dihydroquinoxalinone | Compound 8e | Glioma | 0.00081-0.00582 | [6] |
Table 2: Antiproliferative Activity of Azetidin-2-one Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one | Compound 6 | SiHa, B16F10 | Specific values not provided, but showed high activity | [7] |
| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one | Compound 12l | MCF-7 | 0.01 | [8] |
| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one | Compound 12l | HT-29 | 0.003 | [8] |
| 3-(prop-1-en-2-yl)azetidin-2-one | Compound 9h, 9q, 9r | MCF-7 | 0.01-0.033 | [9] |
| 3-allylazetidin-2-one | Compound 10p, 10r | MCF-7 | 0.031-0.035 | [9] |
| 3-(buta-1,3-dien-1-yl)azetidin-2-one | Compound 11h | MCF-7 | 0.033 | [9] |
| 2-bromo ethyl acrylonitrile derivative | Compound 19w | MCF-7 | 5.79 | [10] |
| 2-bromo ethyl acrylonitrile derivative | Compound 19w | MDA-MB-231 | 6.86 | [10] |
| 3-Fluoroazetidin-2-one | Compound 32 | MCF-7 | 0.075 | [11] |
| 3-Fluoroazetidin-2-one | Compound 33 | MCF-7 | 0.095 | [11] |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below. These protocols are based on standard laboratory procedures.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are serially diluted in the culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, a fluorescence reporter (e.g., DAPI), and GTP in a polymerization buffer is prepared.
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by incubating the mixture at 37°C.[12]
-
Fluorescence Measurement: The increase in fluorescence over time, which corresponds to the incorporation of the fluorescent reporter into the polymerizing microtubules, is monitored using a fluorometer.[12] Colchicine is often used as a positive control for inhibition.[13]
Signaling Pathway and Experimental Workflow Visualization
De Novo Pyrimidine Synthesis Pathway and its Regulation in Cancer
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for DNA and RNA synthesis, and it is often upregulated in cancer cells to support rapid proliferation. Several oncogenic signaling pathways converge on and regulate this pathway, making it an attractive target for cancer therapy.
Caption: Regulation of de novo pyrimidine synthesis by the PI3K/AKT/mTORC1 signaling pathway.
Experimental Workflow for In Vitro Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening potential anticancer compounds in vitro, from initial cell culture to the final data analysis of cell viability.
Caption: A generalized workflow for in vitro anticancer compound screening using a cell viability assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Palladium Catalysts for the Cross-Coupling of 5-Bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine ring is a critical endeavor in the synthesis of novel therapeutic agents and functional materials. 5-Bromopyrimidine serves as a versatile and key building block for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is paramount to the success of these transformations, directly influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of commonly employed palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions of 5-bromopyrimidine, supported by experimental data and detailed protocols to facilitate catalyst selection and reaction optimization.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance of various palladium catalyst systems in the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions with 5-bromopyrimidine and representative coupling partners. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, some data is derived from reactions with structurally similar substrates to provide valuable insights.
Table 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 60[1] |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | - | Good |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | - | High |
Note: "Good" and "High" yields for PdCl₂(dppf) and Pd(OAc)₂/SPhos systems are based on qualitative reports for similar heteroaryl bromides and represent successful transformations.
Table 2: Heck Coupling of 5-Bromopyrimidine with Olefins
| Catalyst System | Olefin | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Styrene | K₂CO₃ | DMF | 100-120 | 12-24 | Moderate |
| Pd(OAc)₂ / P(o-tol)₃ | n-Butyl acrylate | Et₃N | NMP | 120-140 | 16-24 | High |
Note: Yields are based on general protocols for aryl bromides and may vary for 5-bromopyrimidine.
Table 3: Buchwald-Hartwig Amination of 5-Bromopyrimidine
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / Xantphos | Morpholine | NaOt-Bu | Toluene | 100 | - | 95 (for 2-chloropyrimidine)[2] |
| Pd(OAc)₂ / BINAP | Aniline | NaOt-Bu | Toluene | 110 | - | High (for haloarenes)[3] |
Note: The yield for the Pd₂(dba)₃/Xantphos system is reported for the amination of 2-chloropyrimidine and serves as a strong indicator of its potential efficacy with 5-bromopyrimidine.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
Catalyst System: Pd(PPh₃)₄
-
Materials: 5-Bromopyrimidine (1.0 equiv), Phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane, and Water.
-
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Stir the reaction mixture at 70-80 °C for 18-22 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Heck Coupling
Catalyst System: Pd(OAc)₂ / P(o-tol)₃
-
Materials: 5-Bromopyrimidine (1.0 equiv), n-Butyl acrylate (1.5 equiv), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), Et₃N (2.0 equiv), and anhydrous NMP.
-
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous NMP, n-butyl acrylate, and Et₃N via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination
Catalyst System: Pd₂(dba)₃ / Xantphos
-
Materials: 5-Bromopyrimidine (1.0 equiv), Morpholine (1.2 equiv), Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), NaOt-Bu (1.4 equiv), and anhydrous Toluene.
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add toluene, 5-bromopyrimidine, morpholine, and NaOt-Bu.[2]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
Visualizing the Processes
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
References
Validating the Structure of 2-(Azetidin-1-yl)-5-bromopyrimidine: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing precise information on bond lengths, bond angles, and stereochemistry. This guide provides a comparative framework for validating the structure of 2-(Azetidin-1-yl)-5-bromopyrimidine by outlining the complete experimental workflow and comparing its expected crystallographic parameters with those of a structurally related analogue, 2-Amino-5-bromopyrimidine.
While a specific crystallographic information file (CIF) for this compound is not publicly available, the methodology and expected outcomes can be clearly illustrated. The foundational techniques of X-ray crystallography are universally applicable, and data from 2-Amino-5-bromopyrimidine, which shares the core 5-bromopyrimidine moiety, offers a valuable benchmark for comparison. The crystal structure of 2-Amino-5-bromopyrimidine has been reported, providing a solid reference for this guide.[1][2][3]
Experimental Workflow for Single-Crystal X-ray Crystallography
The process of determining a molecular structure through X-ray crystallography follows a well-defined workflow, from sample preparation to the final structural refinement. This process ensures the collection of high-quality data and the accurate determination of the atomic arrangement within the crystal lattice.
References
A Head-to-Head Comparison of Cross-Coupling Methods for 5-Bromopyrimidines: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold remains a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this heterocycle is paramount for tuning the pharmacological properties of drug candidates. Among the various starting materials, 5-bromopyrimidine stands out as a versatile and commercially available building block for introducing molecular diversity.[2] Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose, offering a range of methods to form new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[2][3]
This guide provides a head-to-head comparison of five prominent cross-coupling methods for the functionalization of 5-bromopyrimidines: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck reactions. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their specific research needs.
General Reaction Mechanisms
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle.[2] The cycle is initiated by the oxidative addition of the 5-bromopyrimidine to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by a transmetalation step with the coupling partner (or migratory insertion for the Heck reaction) and concludes with reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[2]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Analysis of Cross-Coupling Methods
The choice of a specific cross-coupling method depends on several factors, including the desired bond type (C-C or C-N), the nature of the coupling partner, functional group tolerance, and potential side reactions. The following sections provide a detailed comparison of the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck reactions for the functionalization of 5-bromopyrimidines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of C-C bonds, particularly for creating biaryl structures.[4] It involves the coupling of 5-bromopyrimidine with an organoboron reagent, such as a boronic acid or a boronic ester.[5] This method is favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[4][5]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromopyrimidine
| Entry | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 12 | 83[2] |
| 2 | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | 15 | Moderate to Good[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with an Arylboronic Acid [5]
-
Preparation: In a dry Schlenk flask under an inert atmosphere, combine 5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).[5]
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.[5]
-
Reaction: Stir the mixture at 85-95 °C under the inert atmosphere.[5] Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 15-24 hours.[5]
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Sonogashira Coupling
The Sonogashira coupling is the method of choice for the synthesis of 5-alkynylpyrimidines, which are valuable intermediates in drug discovery.[1] This reaction couples 5-bromopyrimidine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a mild base.[1][6]
Table 2: Representative Conditions for Sonogashira Coupling of 5-Bromopyrimidine
| Entry | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N (2.0-3.0) | THF | RT - 100 | Varies | High[1] |
| 2 | Terminal Alkyne | Pd(PPh₃)₄ (5) | None (Copper-free) | Amine Base (2.0-3.0) | THF or DMF | RT | Varies | Good[7] |
Experimental Protocol: Sonogashira Coupling of 5-Bromopyrimidine with a Terminal Alkyne [1]
-
Preparation: To a dry Schlenk flask, add 5-bromopyrimidine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (5-10 mol%).[1] Evacuate and backfill the flask with an inert gas three times.[1]
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF), followed by triethylamine (2.0-3.0 equiv).[1]
-
Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred mixture.[2]
-
Reaction: Stir the reaction at room temperature or heat as needed (typically 40-100 °C), monitoring by TLC or GC until the starting material is consumed.[2]
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an appropriate organic solvent.[2] Concentrate the filtrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of 5-aminopyrimidines.[8][9] This reaction involves the palladium-catalyzed coupling of 5-bromopyrimidine with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[8][10]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromopyrimidine
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | High[2] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | Good[2] |
Note: The data presented are representative conditions for the amination of aryl bromides and should be optimized for 5-bromopyrimidine.[2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 5-Bromopyrimidine [2]
-
Preparation: In an oven-dried Schlenk flask, combine 5-bromopyrimidine (1.0 equiv), the palladium precatalyst, and the phosphine ligand.[2] Evacuate and backfill the flask with an inert gas three times.[2]
-
Reagent Addition: Add the anhydrous solvent, followed by the amine (1.1-1.5 equiv) and the base.[2]
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.[2] Monitor the reaction's progress by TLC or LC-MS.[2]
-
Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Stille Coupling
The Stille reaction facilitates C-C bond formation by coupling 5-bromopyrimidine with an organostannane reagent.[11][12] While this method is effective and tolerates a wide variety of functional groups, the toxicity of organotin compounds is a significant drawback.[2][11]
Table 4: General Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Arylstannane | Pd(PPh₃)₄ (Varies) | PPh₃ | Toluene or DMF | 80-120 | Varies | Good[2] |
Note: Specific data for 5-bromopyrimidine is limited; these are general conditions.[2]
Experimental Protocol: Stille Coupling of 5-Bromopyrimidine [2]
-
Preparation: In a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄).[2]
-
Reagent Addition: Add the anhydrous solvent, followed by the organostannane (1.1-1.2 equiv).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C).[2] Monitor the reaction's progress by TLC or GC-MS.[2]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with aqueous potassium fluoride to remove tin byproducts.[2] Wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[2]
Heck Reaction
The Heck reaction creates a C-C bond by coupling 5-bromopyrimidine with an alkene.[2] This reaction is particularly useful for the synthesis of 5-vinylpyrimidines and related structures.
Table 5: General Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) | Et₃N (1.5-2.5) | DMF | 80-140 | Varies | Varies[2] |
Note: The data presented are for representative Heck reactions of bromopyridines and are intended as a starting point for the optimization of reactions with 5-bromopyrimidine.[2]
Experimental Protocol: Heck Coupling of 5-Bromopyrimidine with an Alkene [2]
-
Preparation: In a dry Schlenk flask or reaction vial under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv), the palladium catalyst, and the phosphine ligand (if applicable).[2]
-
Reagent Addition: Add the anhydrous solvent, followed by the base and the alkene (1.2-1.5 equiv).[2]
-
Reaction: Seal the flask or vial and stir the mixture at the desired temperature (typically 80-140 °C).[2] Monitor the reaction's progress by TLC or GC-MS.[2]
-
Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent and wash with water or brine.[2]
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Comparative Workflow of Cross-Coupling Methods
The general workflow for these cross-coupling reactions shares several common steps, but with key differences in the coupling partners and specific reagents.
Caption: A comparative workflow of the key steps in different cross-coupling methods.
Conclusion
The palladium-catalyzed cross-coupling of 5-bromopyrimidines offers a powerful and versatile platform for the synthesis of novel pyrimidine derivatives. The Suzuki-Miyaura and Sonogashira couplings are highly reliable methods for the formation of C-C bonds with aryl/heteroaryl and alkynyl groups, respectively. The Buchwald-Hartwig amination provides an efficient route to 5-aminopyrimidines, while the Heck reaction is suitable for the introduction of alkenyl substituents. The Stille coupling, though effective, is often less favored due to the toxicity of the organotin reagents.
Ultimately, the optimal choice of cross-coupling method will be dictated by the specific synthetic target and the functional groups present in the coupling partners. This guide provides a solid foundation of comparative data and experimental protocols to aid researchers in making informed decisions for the successful functionalization of 5-bromopyrimidines in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Stille Coupling [organic-chemistry.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 2-(Azetidin-1-yl)-5-bromopyrimidine
For researchers and professionals in drug development, the meticulous management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 2-(Azetidin-1-yl)-5-bromopyrimidine, ensuring a secure laboratory environment and adherence to regulatory standards.
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The information below is based on general best practices for the disposal of halogenated organic compounds and should be supplemented with compound-specific data.
Hazard Profile and Personal Protective Equipment (PPE)
Essential Personal Protective Equipment (PPE) includes:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosol formation is likely, a NIOSH-approved respirator is recommended.
Quantitative Data for Disposal Considerations
While specific quantitative disposal parameters for this compound are not available, the following table outlines general guidelines for the disposal of hazardous chemical waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (Halogenated Organic Compound) | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Satellite Accumulation Area (SAA) Storage Limit | Typically ≤ 55 gallons | [1] |
| pH for Aqueous Waste | Consult licensed disposal company; generally between 6.0 and 9.0 | General Practice |
| Container Material | Chemically compatible (e.g., High-Density Polyethylene - HDPE) | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[1]
1. Waste Identification and Segregation:
- Classify all waste containing this compound as hazardous waste.
- As a halogenated organic compound, it must be segregated from non-halogenated organic waste.[1]
- Keep it stored separately from incompatible materials, such as strong oxidizing agents.[1]
2. Waste Collection and Container Requirements:
- Solid Waste: Collect contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled solid hazardous waste container.[1]
- Liquid Waste: If this compound is in a solution, collect it in a dedicated halogenated organic solvent waste container.[1]
- Container Integrity: Use a container made of a compatible material (e.g., polyethylene) that is in good condition, free from leaks, and has a secure, leak-proof lid.[1]
3. Labeling:
- The waste container must be clearly labeled with "Hazardous Waste."
- Include the full chemical name: "this compound."
- Affix the appropriate hazard pictograms (e.g., irritant, environmental hazard).
- Clearly mark the accumulation start date on the label.[1]
4. Storage:
- Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1]
- The SAA should be under the control of the operator of the process generating the waste.
- Ensure the storage area is well-ventilated and away from sources of ignition.
5. Professional Disposal:
- The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1]
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
- The recommended method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the halogenated components.[1]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(Azetidin-1-yl)-5-bromopyrimidine
This guide provides critical safety and logistical information for the handling and disposal of 2-(Azetidin-1-yl)-5-bromopyrimidine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring a safe laboratory environment and maintaining regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar chemical compounds.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or explosion.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection. For prolonged contact or handling larger quantities, consult the manufacturer's chemical resistance guide to select the appropriate glove material (e.g., neoprene or butyl rubber). Always inspect gloves for integrity before use.[1][2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1][3] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or if exposure limits are exceeded. For solid compounds, a particulate filter conforming to EN 143 is recommended.[1] |
Operational Plan for Safe Handling
A systematic approach is essential when working with this compound to ensure personal and environmental safety.
1. Preparation:
-
Ensure the work area, ideally within a certified chemical fume hood, is clean and free of incompatible materials.[4]
-
Verify that an eyewash station and emergency shower are readily accessible.
-
Assemble all necessary equipment (e.g., spatulas, glassware) and ensure it is clean and dry.
-
Put on all required personal protective equipment as detailed in the table above.[4]
2. Handling:
-
Handle the compound exclusively within a chemical fume hood to minimize inhalation exposure.[4]
-
Avoid direct contact with the skin, eyes, and clothing.[4] Do not breathe in dust or vapors.[4]
-
Use appropriate tools to handle the solid material to prevent contamination and exposure.
-
Keep containers tightly closed when not in use.[5]
3. Storage:
-
Store the compound in a cool, dry, and well-ventilated area away from direct sunlight and heat.[4]
-
Store in a tightly sealed, chemically resistant container.[4]
-
If the compound is flammable, store it in a designated flammable liquids cabinet.[4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[6]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[6]
-
Halogenated Waste: As a brominated organic compound, this waste must be segregated as halogenated organic waste and should not be mixed with non-halogenated organic waste.[6][7]
2. Container Management:
-
Ensure waste containers are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[6]
-
Label the waste container with "Hazardous Waste" and the chemical name.
3. Disposal Procedure:
-
Waste should be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Never dispose of this chemical down the drain or in regular trash.[6]
Emergency Procedures
Spill Response:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS department.
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[8]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[8]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[8]
Quantitative Data
| Property | Value |
| Molecular Formula | C₇H₈BrN₃ |
| Molecular Weight | 214.06 g/mol [9] |
| CAS Number | 850349-22-3[10] |
Visual Workflow Guides
Caption: Workflow for the safe handling of this compound.
Caption: Decision workflow for responding to a chemical spill.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. chemicalbook.com [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. 2-AZETIDIN-1-YL-5-BROMO-PYRIMIDINE | 850349-22-3 [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
